An in-depth analysis of the available data reveals that INX-315 is a potent and selective inhibitor of Cathepsin B (CTSB), a cysteine protease implicated in cancer progression and immunosuppression. This technical guide...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth analysis of the available data reveals that INX-315 is a potent and selective inhibitor of Cathepsin B (CTSB), a cysteine protease implicated in cancer progression and immunosuppression. This technical guide elucidates the core mechanism of action of INX-315, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action
INX-315 exerts its anti-tumor effects by specifically targeting Cathepsin B, thereby inhibiting the activation of pro-matrix metalloproteinase 9 (pro-MMP9) to its active form, MMP9. This inhibition leads to a reduction in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Furthermore, by blocking CTSB activity, INX-315 helps to overcome resistance to immunotherapy. It achieves this by potentially modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1 therapy. Preclinical studies have demonstrated that INX-315 exhibits a synergistic anti-tumor effect when used in combination with anti-PD-1 antibodies.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on INX-315.
Parameter
Value
Cell Line/Model
Reference
IC50 (CTSB)
0.46 nM
Recombinant Human CTSB
Selectivity (vs. CTSL)
>10,000-fold
Recombinant Human CTSB/CTSL
Tumor Growth Inhibition (TGI) - Monotherapy
45.1%
CT26 Syngeneic Mouse Model
Tumor Growth Inhibition (TGI) - Combination with anti-PD-1
76.5%
CT26 Syngeneic Mouse Model
Experimental Protocols
Enzyme Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of INX-315 against Cathepsin B, a fluorogenic substrate-based assay was employed. Recombinant human Cathepsin B was incubated with varying concentrations of INX-315. The reaction was initiated by the addition of a fluorogenic substrate, and the fluorescence intensity was measured over time using a microplate reader. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.
Syngeneic Mouse Model for Efficacy Studies
The in vivo anti-tumor efficacy of INX-315, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in a CT26 syngeneic mouse model. BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells. Once the tumors reached a palpable size, the mice were randomized into treatment groups: vehicle control, INX-315 alone, anti-PD-1 antibody alone, and the combination of INX-315 and the anti-PD-1 antibody. Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition.
Visualizations
Signaling Pathway of INX-315
Caption: Mechanism of action of INX-315 in inhibiting tumor progression.
Experimental Workflow for In Vivo Efficacy Study
Exploratory
INX-315: A Targeted Approach for CCNE1-Amplified Cancers
A Preclinical Data Compendium for Researchers and Drug Development Professionals Introduction Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorig...
Author: BenchChem Technical Support Team. Date: November 2025
A Preclinical Data Compendium for Researchers and Drug Development Professionals
Introduction
Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] INX-315 is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for INX-315, focusing on its activity in CCNE1-amplified cancer models.
Mechanism of Action: Restoring Cell Cycle Control
INX-315 is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]
By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]
Caption: Signaling pathway of INX-315 in CCNE1-amplified cancer.
Preclinical Efficacy of INX-315
In Vitro Activity
INX-315 has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.
Cell Line
Cancer Type
CCNE1 Amplification
INX-315 IC50 (nM)
Palbociclib IC50 (nM)
OVCAR3
Ovarian
Yes
10 - 64
>10,000
KURAMOCHI
Ovarian
Yes
10 - 64
>10,000
COV362
Ovarian
Yes
10 - 64
>10,000
OAW42
Ovarian
Yes
10 - 64
>10,000
FUOV1
Ovarian
Yes
10 - 64
>10,000
SKOV3
Ovarian
No
159 - 3560
Not specified
A2780
Ovarian
No
159 - 3560
Not specified
PEO1
Ovarian
No
159 - 3560
Not specified
OVCAR8
Ovarian
No
159 - 3560
Not specified
IGROV1
Ovarian
No
159 - 3560
Not specified
MKN1
Gastric
Yes
<100
>10,000
Data compiled from multiple preclinical studies.[4][5]
The mean IC50 for INX-315 in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[5]
In Vivo Tumor Growth Inhibition
The anti-tumor activity of INX-315 has been evaluated in various xenograft models of CCNE1-amplified cancers.
Model
Cancer Type
Treatment
Dosage
Tumor Growth Inhibition (TGI) / Effect
OVCAR3 CDX
Ovarian
INX-315
100 mg/kg BID
Tumor stasis
OVCAR3 CDX
Ovarian
INX-315
200 mg/kg QD
89% TGI
GA0103 PDX
Gastric
INX-315
100 mg/kg BID
Tumor stasis
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[4]
In these studies, INX-315 was well-tolerated, with no significant body weight loss observed in the treated mice.[4]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in cancer cell lines.
Methodology:
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
Cells were treated with a 10-point dose-response curve of INX-315 or a control compound (e.g., palbociclib).
After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega).
Luminescence was measured using a plate reader.
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]
Cell Cycle Analysis
Objective: To evaluate the effect of INX-315 on cell cycle distribution.
Methodology:
CCNE1-amplified ovarian cancer cells were treated with varying concentrations of INX-315 for 24 hours.
Cell cycle distribution was assessed using 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content labeling.
Cells were analyzed by flow cytometry.
The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]
Treatment with INX-315 resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]
Western Blot Analysis for Rb Phosphorylation
Objective: To determine the effect of INX-315 on the phosphorylation of the Retinoblastoma protein (Rb).
Methodology:
CCNE1-amplified cancer cells were treated with INX-315 at various concentrations (e.g., 30 to 100 nM) for 24 hours.
Whole-cell lysates were prepared, and protein concentrations were determined.
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.
Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]
INX-315 treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]
Caption: Preclinical experimental workflow for INX-315 evaluation.
Conclusion
The preclinical data for INX-315 strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of INX-315 in patients with CCNE1-amplified solid tumors.[11][12][13]
INX-315: A Technical Guide to Overcoming CDK4/6 Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the trea...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism of this resistance is the aberrant activation of the Cyclin E-CDK2 signaling axis, which provides a bypass pathway for cell cycle progression. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated significant promise in preclinical and early clinical studies to overcome this resistance. This technical guide provides an in-depth overview of INX-315, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction: The Challenge of CDK4/6 Inhibitor Resistance
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.[2] However, a substantial number of patients eventually develop resistance to these therapies.
One of the primary mechanisms of acquired resistance involves the upregulation of Cyclin E1 (CCNE1), which complexes with CDK2 to phosphorylate Rb independently of CDK4/6, thus reactivating the cell cycle.[3][4] This makes CDK2 a compelling therapeutic target to overcome CDK4/6 inhibitor resistance.
INX-315: A Potent and Selective CDK2 Inhibitor
INX-315 is an orally bioavailable small molecule designed to selectively inhibit CDK2.[5] Its chemical structure is 4-((3'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1][6]triazin]-7'-yl)amino)benzenesulfonamide.[7]
Mechanism of Action
INX-315 selectively binds to and inhibits the kinase activity of CDK2, leading to a G1 phase cell cycle arrest and the induction of apoptosis in tumor cells.[5][6] By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb, even in the presence of high Cyclin E levels, thereby restoring cell cycle control.[8][9] Preclinical studies have shown that INX-315 treatment leads to hypophosphorylation of Rb and a subsequent senescence-like state in cancer cells.[8][9]
Quantitative Preclinical Data for INX-315
The following tables summarize the key quantitative data from preclinical studies of INX-315.
Table 1: In Vitro Potency and Selectivity of INX-315
INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer and CCNE1-amplified tumors.[16][17][18]
Table 4: Interim Results from the INX-315-01 Phase 1/2 Trial (Part A)
Patient Population
Number of Patients
Treatment
Objective Response Rate (ORR)
Stable Disease (SD)
Reference
All evaluable patients
30
INX-315 monotherapy
10%
63%
ER+/HER2- Breast Cancer
10
INX-315 monotherapy
10%
50%
CCNE1-amplified High-Grade Serous Ovarian Cancer
10
INX-315 monotherapy
20%
80%
INX-315 monotherapy was reported to be safe and well-tolerated in heavily pretreated patients.[19] The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[20]
The following diagram illustrates the core signaling pathway involved in CDK4/6 inhibitor resistance and the mechanism by which INX-315 restores cell cycle control.
Caption: Overcoming CDK4/6i resistance with INX-315.
Experimental Workflow: Generation of Resistant Cell Lines
The following diagram outlines a typical workflow for generating CDK4/6 inhibitor-resistant cell lines for in vitro studies.
Caption: Workflow for generating CDK4/6i resistant cell lines.
Tumor Growth: Monitor mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
Treatment: Administer INX-315 (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule and duration.
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like pRb).
Conclusion
INX-315 is a promising therapeutic agent with a clear mechanism of action for overcoming a prevalent form of resistance to CDK4/6 inhibitors. Its high selectivity for CDK2 and potent anti-proliferative activity in resistant models, supported by early clinical data, highlight its potential to address a significant unmet need in the treatment of HR+/HER2- breast cancer and other CCNE1-amplified malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other CDK2 inhibitors.
INX-315: A Technical Guide to its Role in Cell Cycle Arrest and Senescence
For Researchers, Scientists, and Drug Development Professionals Executive Summary INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Preclinical studies have demonstrated its efficacy in inducing cell cycle arrest and a senescence-like state in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors (CDK4/6i).[1][2] This technical guide provides an in-depth overview of the mechanism of action of INX-315, detailed experimental protocols for its characterization, and a summary of key quantitative data, positioning it as a promising therapeutic agent in oncology.
Core Mechanism of Action: Inducing G1 Cell Cycle Arrest
INX-315 exerts its anti-proliferative effects by selectively targeting and inhibiting the kinase activity of the CDK2/Cyclin E complex.[3] This complex is crucial for the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by INX-315 leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This blockade results in a robust G1 cell cycle arrest.[3]
Signaling Pathway
Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to Rb hypophosphorylation and G1 cell cycle arrest.
Induction of Cellular Senescence
Beyond cell cycle arrest, prolonged treatment with INX-315 can induce a state of therapy-induced senescence (TIS).[1][2] Senescent cells are characterized by irreversible growth arrest, distinct morphological changes, and the expression of specific biomarkers. The induction of senescence by INX-315 contributes to durable tumor growth control.[1]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of INX-315
Target
Biochemical IC50 (nM)
Intracellular NanoBRET IC50 (nM)
CDK2/Cyclin E
0.6
2.3
CDK2/Cyclin A
2.4
71.3
CDK1/Cyclin B
30
374
CDK4/Cyclin D1
133
Not Determined
CDK6/Cyclin D3
338
Not Determined
CDK9/Cyclin T
73
2950
Data sourced from Dietrich et al., Cancer Discovery, 2024 and Incyclix Bio.[3][4]
Table 2: Anti-proliferative Activity of INX-315 in Cancer Cell Lines
Cell Line
Cancer Type
CCNE1 Status
INX-315 IC50 (nM)
OVCAR-3
Ovarian
Amplified
10 - 100
MKN1
Gastric
Amplified
10 - 100
MCF7 (Palbociclib-resistant)
Breast
Not Amplified
113
Data represents a summary from preclinical studies.[3]
Table 3: Effect of INX-315 on Cell Cycle Distribution and Senescence
Cell Line
Treatment
% Cells in G1 Phase
% SA-β-gal Positive Cells
OVCAR-3
Control
~45%
<10%
OVCAR-3
INX-315 (100 nM, 24h)
>70%
Not Assessed
OVCAR-3
INX-315 (300 nM, 7 days)
Not Assessed
>60%
MKN1
Control
~50%
<10%
MKN1
INX-315 (100 nM, 24h)
>75%
Not Assessed
MKN1
INX-315 (300 nM, 7 days)
Not Assessed
>50%
Approximate values interpreted from graphical data presented in Dietrich et al., Cancer Discovery, 2024.[5][6]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (BrdU and Propidium Iodide Staining)
This protocol is for the analysis of cell cycle distribution by measuring DNA content (Propidium Iodide) and DNA synthesis (BrdU incorporation).
Caption: Workflow for cell cycle analysis using BrdU and Propidium Iodide staining.
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of INX-315 for the indicated time.
BrdU Labeling: One hour prior to harvesting, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM.
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.
Denaturation: Centrifuge the fixed cells, discard the ethanol, and resuspend in 2N HCl with 0.5% Triton X-100. Incubate for 30 minutes at room temperature.
Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid.
Antibody Staining: Wash the cells with PBS containing 1% BSA and 0.5% Tween 20. Incubate with an anti-BrdU antibody (e.g., BD Biosciences, Cat# 555627) for 1 hour at room temperature.
Secondary Antibody and PI Staining: Wash the cells and, if necessary, incubate with a fluorescently labeled secondary antibody. Resuspend the final cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
Flow Cytometry: Analyze the samples on a flow cytometer.
This assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.
Caption: Workflow for Senescence-Associated β-Galactosidase (SA-β-gal) staining.
Cell Culture: Plate cells in multi-well plates and treat with INX-315 for the desired duration (e.g., 7 days).
Washing and Fixation: Wash the cells twice with PBS. Fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
Staining: Wash the cells twice with PBS. Prepare the SA-β-gal staining solution containing: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2. Add the staining solution to the cells.
Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.
Imaging and Quantification: Wash the cells with PBS. Acquire images using a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells.
Western Blotting for Phosphorylated and Total Rb
This protocol details the detection of total Rb and its phosphorylated forms to assess the direct impact of INX-315 on its target pathway.
Caption: Workflow for Western Blot analysis of total and phosphorylated Rb.
Lysate Preparation: After treatment with INX-315, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Denature protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies from Dietrich et al. (2024) include:
Total Rb (BD, 554136 or Cell Signaling Technology, 9309S)
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
INX-315 is a highly selective and potent CDK2 inhibitor that effectively induces G1 cell cycle arrest and cellular senescence in preclinical cancer models. Its mechanism of action, centered on the inhibition of the CDK2/Cyclin E/Rb pathway, provides a strong rationale for its clinical development in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on cell cycle-targeted cancer therapies.
Technical Whitepaper: The Effect of CDK4/6 Inhibition on Retinoblastoma Protein Phosphorylation
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound "INX-315" is not referenced in publicly available scientific literature. This document uses Palbociclib (Ibrance), a well-ch...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "INX-315" is not referenced in publicly available scientific literature. This document uses Palbociclib (Ibrance), a well-characterized, FDA-approved selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), as a representative agent to describe the mechanism and effects of this drug class on the phosphorylation of the Retinoblastoma protein (Rb). The principles, pathways, and experimental methodologies described are directly applicable to the study of any potent and selective CDK4/6 inhibitor.
Executive Summary
The Retinoblastoma protein (Rb) is a critical tumor suppressor that functions as a primary gatekeeper of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily mediated by the Cyclin D-CDK4/6 complex. In many cancers, this pathway is dysregulated, leading to hyper-phosphorylation of Rb, its subsequent inactivation, and uncontrolled cell proliferation. Selective CDK4/6 inhibitors, such as Palbociclib, represent a pivotal class of targeted therapies designed to restore cell cycle control.
This technical guide details the molecular mechanism by which CDK4/6 inhibitors prevent Rb phosphorylation, leading to G1 cell cycle arrest. It provides quantitative data from preclinical studies, detailed protocols for key experimental assays used to measure this effect, and visualizations of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of Rb Phosphorylation
The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Rb protein. The mechanism of action for CDK4/6 inhibitors converges on this single point of control.
Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates Rb on multiple serine and threonine residues.[1] This event, known as hyper-phosphorylation, alters the conformation of Rb.
E2F Release and S-Phase Entry: Hyper-phosphorylated Rb (pRb) releases its bound transcription factor, E2F.[1] Free E2F then activates the transcription of genes essential for DNA replication and progression into the S phase.[2]
Inhibition by Palbociclib: Palbociclib is a small molecule that selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[2]
Restoration of Rb Function: By blocking CDK4/6, Palbociclib prevents the phosphorylation of Rb.[3][4] Rb remains in its active, hypophosphorylated state, tightly bound to E2F. This complex actively represses the transcription of S-phase genes, thereby inducing a cell cycle arrest in the G1 phase.[2][4][5]
Signaling Pathway Diagram
Caption: CDK4/6-Rb signaling pathway and point of inhibition.
Quantitative Data on Rb Phosphorylation Inhibition
The efficacy of Palbociclib is measured by its ability to inhibit CDK4/6 kinase activity, reduce Rb phosphorylation, and arrest cell cycle progression. The following tables summarize key quantitative data from representative studies.
Assessing the effect of a CDK4/6 inhibitor on Rb phosphorylation requires precise and validated methodologies. The two primary assays are Western Blotting to directly measure protein phosphorylation and Flow Cytometry to assess the downstream effect on cell cycle distribution.
Protocol: Western Blot Analysis of Phosphorylated Rb (pRb)
This protocol is designed to quantify the ratio of phosphorylated Rb to total Rb in cell lysates following treatment with a CDK4/6 inhibitor.
1. Cell Lysis and Protein Extraction:
Culture cells to ~80% confluency and treat with desired concentrations of the CDK4/6 inhibitor (e.g., Palbociclib) for a specified time (e.g., 24 hours).
Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] Phosphatase inhibitors are critical to preserve the phosphorylation state of Rb.
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
Denature 30-50 µg of protein extract per lane by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
Transfer proteins from the gel to a PVDF membrane.
3. Immunoblotting:
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as its phosphoprotein (casein) content can cause high background noise.[9][11]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) diluted in 5% BSA/TBST.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.
Washing: Repeat the washing step.
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and/or a loading control like β-actin. The ratio of pRb to total Rb should be calculated.[9]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle, with an expected G1-phase accumulation following CDK4/6 inhibitor treatment.[5]
1. Cell Preparation and Treatment:
Seed cells in 6-well plates and allow them to adhere.
Treat cells with the CDK4/6 inhibitor or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
Harvest both adherent and floating cells by trypsinization and centrifugation.
Wash the cell pellet once with ice-cold PBS.
Fix the cells by resuspending the pellet in ~500 µL of ice-cold PBS and adding ~4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[12][13]
Incubate at -20°C for at least 2 hours (or overnight) for complete fixation.
3. DNA Staining:
Centrifuge the fixed cells and discard the ethanol.
Wash the cell pellet once with PBS.
Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.[13] RNase A is essential to prevent staining of double-stranded RNA.
Incubate in the dark at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
Use appropriate software (e.g., FlowJo) to generate a histogram of DNA content (fluorescence intensity).
Gate the cell populations to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[14]
Experimental Workflow Visualizations
Western Blot Workflow
Caption: Workflow for pRb detection by Western Blot.
Flow Cytometry Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
INX-315: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of INX-315, a novel and selective inh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.
Introduction to INX-315
INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, INX-315 has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]
Discovery and Preclinical Development Timeline
The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.[2][5] The discovery of INX-315 marked a significant step forward in achieving this selectivity.
Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.
First Major Publication (December 2023): A pivotal study, published in Cancer Discovery, detailed the first preclinical evidence of INX-315's efficacy.[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.[2][3][4]
Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated INX-315-01, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of INX-315.[3][6]
Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from the dose escalation portion of the INX-315-01 trial at the 2024 San Antonio Breast Cancer Symposium.[7][8] The results indicated that INX-315 monotherapy was safe, well-tolerated, and showed antitumor activity in heavily pretreated patients.[7][8]
FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA) granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.[9]
Mechanism of Action
INX-315 functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.[1][2][4]
The primary molecular consequences of INX-315 activity include:
Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: INX-315 treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.
Induction of Cell Cycle Arrest: By blocking the G1/S transition, INX-315 causes cancer cells to arrest in the G1 phase of the cell cycle.[11]
Induction of Senescence: In preclinical models, CDK2 inhibition by INX-315 has been shown to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth control.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of INX-315.
Table 1: Preclinical In Vitro Efficacy of INX-315
Assay Type
Metric
Value
Cell Lines/Conditions
Intracellular NanoBRET
IC50
2.3 nM
Not specified
Kinase Selectivity
Fold Selectivity
>50-fold
CDK2 vs. CDK1
Cell Proliferation (CTG Assay)
IC50
Low nM range
CCNE1-amplified ovarian and gastric cancer cell lines
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical In Vivo Efficacy of INX-315 in Xenograft Models
INX-315: A Targeted Approach for Platinum-Resistant Ovarian Cancer—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Platinum-resistant ovarian cancer (PROC) represents a significant challenge in oncology, with limited effective treatment options and poor...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platinum-resistant ovarian cancer (PROC) represents a significant challenge in oncology, with limited effective treatment options and poor patient outcomes. A key driver of this resistance is the amplification of the CCNE1 gene, which encodes Cyclin E1. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), promoting uncontrolled cell cycle progression and resistance to platinum-based therapies. INX-315 is a novel, potent, and selective small molecule inhibitor of CDK2 currently under investigation as a targeted therapy for CCNE1-amplified cancers, including PROC. This document provides an in-depth technical overview of the preclinical rationale, mechanism of action, and clinical development of INX-315, tailored for an audience of research and drug development professionals.
Introduction: The Unmet Need in Platinum-Resistant Ovarian Cancer
Ovarian cancer is the most lethal gynecologic malignancy.[1] While the initial response to platinum-based chemotherapy can be high, a significant number of patients will develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] Prognosis for these patients is poor, highlighting an urgent need for novel therapeutic strategies.
Amplification of CCNE1 is a frequent genomic alteration in high-grade serous ovarian cancer (HGSOC), the most common type of ovarian cancer, and is strongly correlated with primary chemotherapy resistance and poor clinical outcomes.[1][2][3][4] Cyclin E1 forms a complex with CDK2, and its overexpression due to gene amplification leads to dysregulated CDK2 activity.[3][5] This aberrant activity drives the cell cycle from the G1 (growth) to S (DNA synthesis) phase, promoting relentless tumor cell proliferation.[6] Furthermore, CCNE1 amplification has been identified as a mechanism of resistance to other therapies, including CDK4/6 inhibitors.[3][5] INX-315 is being developed by Incyclix Bio to directly target this dependency on CDK2 in CCNE1-amplified tumors.[7][8]
Mechanism of Action: Selective Inhibition of the Cyclin E/CDK2 Pathway
INX-315 is an orally bioavailable small molecule designed for high potency and selectivity against CDK2.[4][8] The canonical pathway dysregulated in CCNE1-amplified ovarian cancer involves the hyperactivation of the Cyclin E1/CDK2 complex. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication, thereby committing the cell to division.
By selectively inhibiting CDK2, INX-315 prevents the phosphorylation of Rb.[1][6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it. The resulting suppression of E2F target genes leads to a halt in cell cycle progression at the G1/S checkpoint, inhibiting tumor cell proliferation.[1][6] Preclinical studies have shown that this G1 arrest can lead to a durable state of cellular senescence, a form of long-term cell cycle arrest.[9][10]
A Technical Guide to INX-315 and TAS-115 in Gastric and Uterine Cancer Models
Disclaimer: Initial research revealed a conflation of two distinct therapeutic agents, INX-315 and TAS-115. This guide will address each compound separately to provide clear and accurate information for researchers, scie...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Initial research revealed a conflation of two distinct therapeutic agents, INX-315 and TAS-115. This guide will address each compound separately to provide clear and accurate information for researchers, scientists, and drug development professionals.
Part 1: INX-315 - A Selective CDK2 Inhibitor for CCNE1-Amplified Cancers
Introduction
INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its therapeutic potential lies in its ability to target cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner and activator of CDK2.[1][2] Aberrant CDK2 activity due to CCNE1 amplification is a known driver of uncontrolled cell proliferation in various solid tumors, including specific subtypes of gastric and uterine cancers.[1][2] Preclinical studies have demonstrated that INX-315 can induce cell cycle arrest and tumor growth inhibition in cancer models harboring this specific genetic alteration.[1][3]
Mechanism of Action: CDK2 Inhibition
The Cyclin E/CDK2 complex plays a critical role in the G1 to S phase transition of the cell cycle. In CCNE1-amplified cancers, the overexpression of Cyclin E1 leads to hyperactivation of CDK2. This drives cells uncontrollably from the G1 (growth) phase into the S (DNA synthesis) phase, leading to continuous proliferation.
INX-315 selectively binds to and inhibits the kinase activity of CDK2. This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Consequently, treatment with INX-315 leads to a G1 cell cycle arrest, inhibition of proliferation, and in some cases, a senescence-like state in cancer cells.[1][3]
Caption: INX-315 Mechanism of Action in CCNE1-amplified cells.
Cell Seeding: Cancer cell lines (e.g., MKN1 gastric cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
Compound Treatment: Cells are treated with a 10-point dose curve of INX-315 or a control drug (e.g., palbociclib).
Incubation: Plates are incubated for 6 days to allow for multiple cell doublings.
Viability Assessment: Cell viability is measured using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.[2]
Cell Treatment: CCNE1-amplified cells (e.g., OVCAR3, MKN1) are treated with varying concentrations of INX-315 for 24 hours.[3][4]
DNA Labeling: One hour before harvesting, cells are incubated with a nucleoside analog such as BrdU or EdU to label cells undergoing DNA synthesis (S-phase).[3]
Harvesting and Fixation: Cells are harvested, washed, and fixed using an appropriate fixation buffer (e.g., ethanol or a commercial fixation/permeabilization kit).[3]
Permeabilization and Staining: Cells are permeabilized, and DNA is denatured if using BrdU. Incorporated BrdU/EdU is detected with a fluorescently labeled antibody or via a "click" chemistry reaction. Total DNA is counterstained with a dye like Propidium Iodide (PI) or DAPI.[3]
Flow Cytometry: Samples are analyzed on a flow cytometer. At least 10,000 live cell events are recorded per sample.
Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is quantified based on DNA content and BrdU/EdU incorporation using software like FlowJo.[3]
Caption: General workflow for patient-derived xenograft studies.
Part 2: TAS-115 (Pamufetinib) - A Dual VEGFR/c-MET Kinase Inhibitor
Introduction
TAS-115, also known as Pamufetinib, is a novel, orally administered multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Hepatocyte Growth Factor Receptor (c-MET).[5][6] Both of these receptor tyrosine kinase pathways are implicated in tumor angiogenesis, proliferation, survival, and metastasis.[5] By simultaneously blocking these two critical pathways, TAS-115 has demonstrated potent anti-tumor properties in preclinical models and has been evaluated in clinical trials for various advanced solid tumors, including gastric cancer.[5][7]
Mechanism of Action: Dual VEGFR and c-MET Inhibition
TAS-115 functions as an ATP-competitive inhibitor of the kinase domains of both VEGFR2 and c-MET.[5]
VEGFR Inhibition: By blocking VEGFR signaling, TAS-115 inhibits tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen for growth and dissemination. This leads to a reduction in the tumor's blood supply.
c-MET Inhibition: The HGF/c-MET pathway is frequently dysregulated in cancers, particularly through MET amplification or overexpression, leading to increased cell proliferation, survival, and invasion. Inhibition of c-MET by TAS-115 directly suppresses the growth of tumors that are dependent on this signaling pathway.[5]
The dual inhibition of these pathways provides a comprehensive attack on tumor growth by targeting both the cancer cells directly (via c-MET) and their supportive infrastructure (via VEGFR).
Caption: TAS-115 dual inhibition of VEGFR and c-MET pathways.
Note: Preclinical data for TAS-115 specifically in uterine cancer models was not identified in the searched literature.
Experimental Protocols
Enzyme and Substrate Preparation: Recombinant human VEGFR2 and c-MET kinase domains are prepared along with a suitable substrate (e.g., a poly-Glu,Tyr peptide).
Compound Dilution: TAS-115 is serially diluted to create a range of concentrations for testing.
Kinase Reaction: The kinase, substrate, ATP, and TAS-115 are combined in a reaction buffer and incubated at room temperature. The reaction measures the transfer of phosphate from ATP to the substrate.
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay with [γ-³³P]ATP.
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a dose-response curve.
Cell Culture and Implantation: Human gastric cancer cells (e.g., MKN45) are cultured and harvested. A suspension of the cells is then implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. TAS-115 is administered orally, typically once daily, at specified dose levels (e.g., 12.5, 50, 200 mg/kg/day).
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
Endpoint: The study is concluded after a predefined period (e.g., 14 or 42 days) or when tumors in the control group reach a maximum allowed size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[5]
INX-315 In Vitro Assay Protocol: A Guide for Preclinical Evaluation
Application Notes for Researchers, Scientists, and Drug Development Professionals Introduction INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regula...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regulator of the cell cycle, is often dysregulated in various cancers, making it a compelling therapeutic target.[4][5] Specifically, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known mechanism in several solid tumors, including gynecological, breast, bladder, lung, and gastric cancers.[4][5] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[6][7]
INX-315 has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and inhibiting the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).[1][3][4][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of INX-315 in relevant cancer cell lines.
Mechanism of Action
INX-315 selectively binds to and inhibits the activity of the CDK2/Cyclin E complex.[4] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][4][6] In cancer cells with CCNE1 amplification, where CDK2 activity is heightened, INX-315 shows marked potency. It has also been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[7]
Data Presentation
Table 1: Biochemical and Intracellular Potency of INX-315
Assay Type
Target
IC50 (nM)
Biochemical Assay
CDK2/Cyclin E1
0.6
Biochemical Assay
CDK2/Cyclin A
2.4
Intracellular NanoBRET Assay
CDK2/Cyclin E
2.3
Biochemical Assay
CDK1/Cyclin B
30
Biochemical Assay
CDK4/D1
133
Biochemical Assay
CDK6/D3
338
Biochemical Assay
CDK9/T
73
Data compiled from publicly available preclinical data.[4]
Table 2: Anti-proliferative Activity of INX-315 in Cancer Cell Lines
Cell Line
Cancer Type
Key Feature
Assay
IC50
OVCAR3
Ovarian
CCNE1-amplified
Proliferation Assay (6-day)
Potent (nM range)
MKN1
Gastric
CCNE1-amplified
Proliferation Assay (6-day)
Potent (nM range)
MCF7
Breast (HR+)
CDK4/6i Resistant
Proliferation Assay
Low nM
T47D
Breast (HR+)
CDK4/6i Resistant
Proliferation Assay
Low nM
Hs68
Normal Fibroblast
-
Proliferation Assay (CTG)
>1000 nM
Results indicate high potency in cancer cells with specific genetic markers and significantly lower activity in normal cells.[4][7]
Experimental Protocols
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of INX-315 on the proliferation of cancer cell lines.
Materials:
Cancer cell lines (e.g., OVCAR3 for CCNE1 amplification, palbociclib-resistant MCF7)
Normal fibroblast cell line (e.g., Hs68) for selectivity assessment
Complete cell culture medium (specific to cell line)
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment:
Prepare a 10-point serial dilution of INX-315 in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
Remove the medium from the wells and add 100 µL of the INX-315 dilutions or vehicle control.
Incubate for 6 days at 37°C, 5% CO2.
Data Acquisition:
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a luminometer.
Data Analysis:
Normalize the data to the vehicle control.
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of INX-315 on cell cycle distribution.
Materials:
Cancer cell lines (e.g., OVCAR3, MKN1)
6-well plates
Complete cell culture medium
INX-315 (dissolved in DMSO)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Ethanol (70%, ice-cold)
Propidium Iodide (PI)/RNase Staining Buffer
Flow cytometer
Protocol:
Cell Seeding and Treatment:
Seed cells in 6-well plates and allow them to attach overnight.
Treat cells with various concentrations of INX-315 (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.[3][4]
Cell Harvesting and Fixation:
Harvest cells by trypsinization and collect them by centrifugation.
Wash the cell pellet with ice-cold PBS.
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
Incubate at -20°C for at least 2 hours (or overnight).
Staining and Analysis:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in PI/RNase staining buffer.
Incubate in the dark for 15-30 minutes at room temperature.
Analyze the samples using a flow cytometer.
Data Analysis:
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
Compare the cell cycle distribution of INX-315-treated cells to the vehicle control.
Western Blotting for Phospho-Rb
This assay measures the inhibition of CDK2 activity by assessing the phosphorylation status of its substrate, Rb.
Materials:
Cancer cell lines
6-well plates
Complete cell culture medium
INX-315 (dissolved in DMSO)
RIPA lysis buffer with protease and phosphatase inhibitors
Application Notes and Protocols for the INX-315 Transgenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals Introduction INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/cyclin E pathway plays a crucial role in the G1 to S phase transition.[3] Amplification or overexpression of CCNE1 (the gene encoding cyclin E1) is a common oncogenic driver in various solid tumors, leading to aberrant CDK2 activity and uncontrolled cell proliferation.[3] INX-315 has demonstrated significant anti-tumor activity in preclinical models, particularly in CCNE1-amplified cancers and in breast cancer models that have acquired resistance to CDK4/6 inhibitors.[4][5]
These application notes provide a comprehensive overview of the use of transgenic mouse models in the preclinical evaluation of INX-315, including detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathway
INX-315 selectively inhibits CDK2, leading to hypophosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[4][6] In some contexts, this can also lead to therapy-induced senescence.[4][5]
INX-315 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
INX-315 is an orally active small molecule that selectively inhibits CDK2, a key regulator of cell cycle progression.[1][2][3] Dysregulation of CDK2 activity, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers.[4][5] INX-315 has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and senescence, particularly in tumors with CCNE1 amplification.[1][4][6] Furthermore, it has shown efficacy in overcoming resistance to CDK4/6 inhibitors in breast cancer models.[4][5][6]
Physicochemical Properties and Solubility
Proper handling and solubilization of INX-315 are critical for accurate and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for INX-315
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of INX-315.[1] For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium.[9]
Storage and Stability
To ensure the integrity of the compound, proper storage is essential.
Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: CDK2 Signaling Pathway
INX-315 exerts its anti-tumor effects by inhibiting the CDK2/Cyclin E signaling pathway, which is crucial for the G1 to S phase transition of the cell cycle.[4] Inhibition of CDK2 by INX-315 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of the E2F transcription factor.[4][6] This blockage of E2F-mediated transcription of genes required for DNA synthesis ultimately results in G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][4]
Caption: INX-315 inhibits the CDK2/Cyclin E pathway, leading to cell cycle arrest.
Experimental Protocols
In Vitro Cell-Based Assays
To prepare a 10 mM stock solution, dissolve 4.27 mg of INX-315 powder in 1 mL of anhydrous DMSO.
Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.[3]
Store the stock solution in aliquots at -80°C for up to one year.[1]
This protocol is adapted from studies demonstrating the anti-proliferative effects of INX-315.[4]
Seed cancer cell lines (e.g., CCNE1-amplified ovarian or gastric cancer cells) in 96-well plates at an appropriate density.
Allow cells to adhere overnight.
Prepare a serial dilution of INX-315 in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
Replace the existing medium with the medium containing various concentrations of INX-315 (e.g., 0.3 nM to 10 µM).[3] Include a vehicle control (DMSO only).
Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of INX-315.
This protocol is based on findings that INX-315 induces G1 cell cycle arrest.[4]
Seed cells in 6-well plates and allow them to adhere.
Treat cells with INX-315 at various concentrations (e.g., 30-300 nM) for 24 hours.[3]
Harvest the cells by trypsinization and wash with ice-cold PBS.
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
Incubate in the dark for 30 minutes at room temperature.
Analyze the DNA content by flow cytometry.
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for in vitro experiments with INX-315.
In Vivo Animal Studies
The following formulation has been used for oral administration in mouse models.[1]
Prepare a stock solution of INX-315 in DMSO (e.g., 86 mg/mL).
To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
Add 50 µL of Tween80 to the mixture and mix until clear.
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
This mixed solution should be used immediately.
This protocol is a general guideline based on successful preclinical studies with INX-315.[1][3][4]
Implant human cancer cells (e.g., OVCAR3 ovarian cancer cells or GA0103 gastric cancer patient-derived xenograft) subcutaneously into immunocompromised mice.
Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
Administer INX-315 or vehicle control to the mice. Dosing regimens can vary, for example, 100 mg/kg twice daily or 200 mg/kg once daily, via oral gavage or intraperitoneal injection.[3][4]
Monitor tumor volume and body weight regularly (e.g., twice a week).
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for pRb and Cyclin A2).[6]
Clinical Development
INX-315 is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced/metastatic cancers.[4][10][11] The trials are investigating INX-315 as a monotherapy and in combination with other anti-cancer agents like fulvestrant and abemaciclib in patients with HR+/HER2- breast cancer and CCNE1-amplified solid tumors, including ovarian cancer.[10][12][13]
Concluding Remarks
INX-315 is a promising selective CDK2 inhibitor with significant potential for the treatment of specific cancer types. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound. Adherence to proper handling, storage, and experimental procedures is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for INX-315 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals Introduction INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. INX-315 has demonstrated robust anti-tumor activity in preclinical models, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3][4][5] The primary mechanism of action of INX-315 involves the inhibition of CDK2 activity, leading to the hypophosphorylation of the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby inducing G1 phase cell cycle arrest and cellular senescence.[3][4][6]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the cellular effects of INX-315, including its impact on cell viability, cell cycle progression, target engagement, pathway modulation, and induction of senescence.
Data Presentation
Table 1: In Vitro Activity of INX-315
Assay Type
Cell Line
Parameter
INX-315 IC₅₀ (nM)
Reference Compound (e.g., Palbociclib) IC₅₀ (nM)
Cell Viability
OVCAR-3 (CCNE1 amplified)
ATP Levels
~10-50
>10,000
Cell Viability
MKN1 (CCNE1 amplified)
ATP Levels
~50-100
>10,000
Cell Viability
T47D (CDK4/6i-resistant)
ATP Levels
~100-200
>10,000
Target Engagement
HEK293 (expressing NanoLuc-CDK2)
BRET Signal
2.3
Not Applicable
Note: The IC₅₀ values presented are representative and may vary depending on experimental conditions and cell lines used.
Signaling Pathway Diagram
Caption: INX-315 inhibits CDK2, leading to Rb hypophosphorylation, G1 arrest, and senescence.
Experimental Workflow Diagram
Caption: Workflow for evaluating the cellular effects of INX-315.
Experimental Protocols
A. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
Multichannel pipette
Plate shaker
Luminometer
Cancer cell lines (e.g., OVCAR-3, MKN1)
INX-315
Protocol:
Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium (for a 96-well plate). Culture for 24 hours.
Prepare a serial dilution of INX-315 in culture medium.
Treat the cells with various concentrations of INX-315 and a vehicle control (e.g., DMSO).
Incubate the plate for 72 hours at 37°C in a humidified incubator.
Equilibrate the plate to room temperature for approximately 30 minutes.
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Calculate the IC₅₀ values by plotting the luminescence signal against the log of the INX-315 concentration.
B. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
70% cold ethanol
Phosphate-Buffered Saline (PBS)
Flow cytometer
Cancer cell lines
INX-315
Protocol:
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with INX-315 at various concentrations for 24-48 hours.
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
Wash the cell pellet once with cold PBS.
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
Wash the cells once with cold PBS.
Resuspend the cell pellet in 500 µL of PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Analyze the samples on a flow cytometer.
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
C. Intracellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of INX-315 to CDK2 within living cells.
Materials:
HEK293 cells
CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector
NanoBRET™ Tracer K-10
NanoBRET™ Nano-Glo® Substrate
Opti-MEM™ I Reduced Serum Medium
White, opaque 96-well or 384-well plates
BRET-capable plate reader
INX-315
Protocol:
Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E1 Expression Vector.
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
Seed the cells into a white, opaque multiwell plate.
Pre-treat the cells with the NanoBRET™ Tracer K-10.
Add serial dilutions of INX-315 to the wells and incubate for 1-2 hours.
Add the NanoBRET™ Nano-Glo® Substrate.
Measure the BRET signal on a BRET-capable plate reader.
Calculate the IC₅₀ value, which represents the concentration of INX-315 required to displace 50% of the tracer from the CDK2-NanoLuc® fusion protein.
D. Western Blot for Phospho-Retinoblastoma (pRb)
This method is used to detect the phosphorylation status of the Retinoblastoma protein, a direct substrate of CDK2.
Materials:
RIPA buffer with protease and phosphatase inhibitors
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb
HRP-conjugated secondary antibody
SDS-PAGE gels
PVDF membrane
Chemiluminescent substrate
Imaging system
Cancer cell lines
INX-315
Protocol:
Seed cells and treat with INX-315 for 24 hours.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total Rb) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
E. Therapy-Induced Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay detects the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is a hallmark of senescent cells.
Materials:
Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology)
Fixative solution (provided in the kit)
Staining solution with X-gal (provided in the kit)
Microscope
Cancer cell lines
INX-315
Protocol:
Seed cells in 6-well plates and treat with INX-315 for 5-7 days.
Wash the cells twice with PBS.
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
Wash the cells twice with PBS.
Add the β-galactosidase staining solution to each well.
Incubate the plates at 37°C overnight in a dry incubator (no CO₂).
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Quantify the percentage of senescent (blue) cells by counting at least 200 cells from multiple random fields.
Application Note: Western Blot Analysis of INX-315 Treated Cells
For Research Use Only. Introduction INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Dysregulation of the CDK2 pathway is a common feature in vario...
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only.
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention. INX-315 induces G1 cell cycle arrest by inhibiting CDK2 activity, which in turn prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[1][3][4] This application note provides a detailed protocol for performing Western blot analysis to monitor the efficacy of INX-315 in cultured cells by assessing the phosphorylation status of Rb.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps for treating cells with INX-315, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, and detecting the target proteins (phosphorylated Rb, total Rb, and Cyclin A2) using specific antibodies. A decrease in the ratio of phosphorylated Rb to total Rb is an indicator of INX-315 activity.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of INX-315 on Rb phosphorylation.
Treatment Group
pRb (Ser807/811) Signal Intensity
Total Rb Signal Intensity
pRb / Total Rb Ratio
Vehicle Control (DMSO)
1.25
1.30
0.96
INX-315 (10 nM)
0.85
1.28
0.66
INX-315 (50 nM)
0.40
1.32
0.30
INX-315 (100 nM)
0.15
1.29
0.12
Signaling Pathway
The diagram below illustrates the CDK2 signaling pathway and the mechanism of action for INX-315.
Caption: INX-315 inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and subsequent G1-S phase transition.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for INX-315 treated cells.
Caption: Workflow for Western blot analysis of INX-315 treated cells.
Experimental Protocols
Materials and Reagents
Cell Line: A suitable cancer cell line with documented CDK2 activity (e.g., OVCAR-3, MKN1).
Cell Culture Medium: As recommended for the chosen cell line.
INX-315: Stock solution in DMSO.
Vehicle Control: DMSO.
Phosphate-Buffered Saline (PBS): pH 7.4.
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Assay Reagent: BCA or Bradford assay kit.
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.
Running Buffer: Tris-Glycine-SDS buffer.
Transfer Buffer: Tris-Glycine buffer with methanol.
PVDF Membrane.
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
Primary Antibodies:
Rabbit anti-phospho-Rb (Ser807/811)
Mouse anti-total Rb
Rabbit anti-Cyclin A2
Mouse anti-β-actin or other suitable loading control
Secondary Antibodies:
HRP-conjugated anti-rabbit IgG
HRP-conjugated anti-mouse IgG
Chemiluminescent Substrate.
Imaging System: For chemiluminescent detection.
Cell Treatment
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
Treat cells with varying concentrations of INX-315 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
After treatment, wash the cells twice with ice-cold PBS.
Add ice-cold lysis buffer to each plate and scrape the cells.
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer
Normalize the protein concentrations of all samples with lysis buffer.
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
Run the gel until the dye front reaches the bottom.
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
Wash the membrane three times for 10 minutes each with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using image analysis software.
Normalize the phosphorylated Rb signal to the total Rb signal to determine the effect of INX-315 treatment. Normalize all protein signals to the loading control to account for any loading inaccuracies.
Application Notes and Protocols for Flow Cytometry Analysis Following INX-315 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysre...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene which encodes its binding partner Cyclin E1, is a driver of tumorigenesis in various cancers, including ovarian and breast cancer.[3][4] INX-315 has demonstrated the ability to induce G1 cell cycle arrest and cellular senescence in preclinical models, highlighting its potential as a targeted cancer therapeutic.[1][5][6] Furthermore, it has shown promise in overcoming resistance to CDK4/6 inhibitors.[7]
Flow cytometry is a powerful and indispensable tool for elucidating the cellular effects of targeted therapies like INX-315. This high-throughput technique allows for the quantitative analysis of individual cells, providing critical insights into the mechanism of action of a drug. By employing fluorescent probes, flow cytometry can be used to meticulously analyze cell cycle distribution, detect apoptosis, and characterize the expression of various cellular proteins (immunophenotyping). These analyses are crucial for assessing the pharmacodynamic effects of INX-315 in both preclinical and clinical settings.
This document provides detailed protocols for utilizing flow cytometry to analyze the effects of INX-315 treatment on cancer cells, focusing on cell cycle progression, apoptosis, and immunophenotyping.
Mechanism of Action of INX-315
INX-315 selectively targets and inhibits the kinase activity of CDK2.[2] The CDK2/Cyclin E complex is pivotal for the transition from the G1 to the S phase of the cell cycle. Its activity leads to the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by CDK2/Cyclin E results in the release of E2F, which then activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, INX-315 prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, thereby blocking the G1/S transition and causing cells to arrest in the G1 phase of the cell cycle.[5][6] Prolonged G1 arrest can lead to a state of cellular senescence.
Caption: INX-315 inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S transition.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing cellular responses to INX-315 treatment involves several key steps, from cell culture and treatment to data acquisition and analysis.
Caption: General experimental workflow for flow cytometry analysis of INX-315 treated cells.
Data Presentation: Quantitative Analysis of INX-315 Treatment
The following tables present hypothetical but expected quantitative data from flow cytometry analyses of a CCNE1-amplified ovarian cancer cell line (e.g., OVCAR3) treated with INX-315 for 48 hours.
Table 1: Cell Cycle Distribution Analysis
Treatment Group
% G1 Phase (Mean ± SD)
% S Phase (Mean ± SD)
% G2/M Phase (Mean ± SD)
Vehicle Control
45.2 ± 2.1
35.8 ± 1.5
19.0 ± 1.2
INX-315 (100 nM)
68.5 ± 3.4
15.3 ± 1.8
16.2 ± 1.1
INX-315 (300 nM)
82.1 ± 2.9
5.7 ± 0.9
12.2 ± 1.5
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
Treatment Group
% Live Cells (Annexin V- / PI-)
% Early Apoptotic (Annexin V+ / PI-)
% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control
94.3 ± 1.8
2.5 ± 0.5
3.2 ± 0.7
INX-315 (300 nM)
92.8 ± 2.2
3.8 ± 0.8
3.4 ± 0.6
Staurosporine (1 µM)
45.7 ± 4.1
35.1 ± 3.5
19.2 ± 2.8
Table 3: Immunophenotyping Analysis of Cell Cycle Markers
Treatment Group
MFI of Phospho-Rb (Ser807/811)
% Ki-67 Positive Cells
Vehicle Control
85,432 ± 5,120
88.9 ± 3.7
INX-315 (300 nM)
12,345 ± 1,560
35.2 ± 4.1
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
Phosphate-Buffered Saline (PBS)
70% Ethanol, ice-cold
RNase A solution (100 µg/mL in PBS)
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
FACS tubes (5 mL)
Centrifuge
Flow Cytometer
Procedure:
Cell Preparation: Culture and treat cells with INX-315 and a vehicle control for the desired duration.
Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS and centrifuge again.
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.[1][8]
PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15 minutes, protected from light.
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Collect at least 10,000 events per sample. Use a low flow rate for better resolution. Gate on single cells to exclude doublets.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
FITC-conjugated Annexin V
Propidium Iodide (PI) solution (1 mg/mL stock)
FACS tubes
Centrifuge
Flow Cytometer
Procedure:
Cell Preparation and Harvesting: Culture, treat, and harvest cells as described in Protocol 1, step 1 & 2. It is important to also collect the supernatant from the culture dish as it may contain floating apoptotic cells.
Washing: Wash the cells once with 1 mL of cold PBS, followed by one wash with 1 mL of 1X Annexin V binding buffer. Centrifuge at 300 x g for 5 minutes between washes.
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (from a 50 µg/mL working solution).
Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
Analysis: Analyze the samples immediately by flow cytometry. Use logarithmic scales for both FITC and PI signals. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
Protocol 3: Immunophenotyping of Cell Surface and Intracellular Markers
This protocol can be adapted to analyze various markers of interest, such as proliferation markers (e.g., Ki-67) or cell signaling molecules (e.g., phospho-Rb).
Cell Preparation and Harvesting: Prepare and harvest cells as described in Protocol 1, step 1 & 2.
Surface Staining (if applicable): For surface markers, resuspend cells in 100 µL of FACS Staining Buffer containing the conjugated antibody. Incubate for 30 minutes on ice, protected from light. Wash twice with FACS Staining Buffer.
Fixation and Permeabilization (for intracellular targets): Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C. Wash once with Permeabilization/Wash Buffer.
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody (e.g., anti-Ki-67 or anti-phospho-Rb). Incubate for 30-60 minutes at room temperature, protected from light.
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer.
Analysis: Analyze the samples on a flow cytometer. Use an isotype control to set the gates for positive staining.
Conclusion
Flow cytometry is a critical tool for characterizing the cellular effects of the CDK2 inhibitor INX-315. The protocols outlined in these application notes provide a robust framework for assessing the impact of INX-315 on the cell cycle, apoptosis, and protein expression in cancer cells. The ability to generate quantitative, single-cell data is invaluable for understanding the mechanism of action, determining pharmacodynamic responses, and advancing the development of this promising therapeutic agent.
Application Notes and Protocols for Studying Therapy-Induced Senescence with INX-315
For Researchers, Scientists, and Drug Development Professionals Introduction INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Pharmacological inh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Pharmacological inhibition of CDK2 by INX-315 has been demonstrated to induce cell cycle arrest and a state of therapy-induced senescence (TIS) in various cancer models, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors. These application notes provide detailed protocols for utilizing INX-315 to study TIS in cancer cell lines, offering valuable insights for preclinical research and drug development.
Mechanism of Action: INX-315 and Therapy-Induced Senescence
INX-315 selectively targets CDK2, which, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive the transition from the G1 to the S phase of the cell cycle. A primary target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.
By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby repressing the transcription of E2F target genes and leading to a durable G1 cell cycle arrest. This prolonged arrest triggers a cellular program known as therapy-induced senescence, characterized by distinct morphological and biochemical markers. This process is often dependent on intact p53 and Rb tumor suppressor pathways. The induction of TIS represents a potential therapeutic outcome, as it halts the proliferation of cancer cells.
Caption: Mechanism of INX-315 in inducing therapy-induced senescence.
Data Presentation
Table 1: In Vitro Efficacy of INX-315 in Cancer Cell Lines
Cell Line
Cancer Type
CCNE1 Status
INX-315 IC₅₀ (nM)
Palbociclib IC₅₀ (nM)
Reference
O
Technical Notes & Optimization
Troubleshooting
INX-315 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of INX-315, a potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of INX-315?
A1: INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by binding to CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1] The biochemical IC50 of INX-315 for CDK2/Cyclin E1 is 0.6 nM.[2][3]
Q2: What are the known primary off-target kinases for INX-315?
A2: Preclinical studies have identified Colony-Stimulating Factor 1 Receptor (CSF1R) as a significant off-target kinase with an IC50 of 2.29 nM.[3][4] Other potential off-targets with IC50 values greater than 10 nM include CDK3 and CDK5.[4]
Q3: What level of selectivity does INX-315 exhibit against other CDKs?
A3: INX-315 demonstrates high selectivity for CDK2. For instance, the intracellular IC50 for CDK1/cyclin B1 is 163-fold greater than that for CDK2/Cyclin E1.[5] The intracellular IC50 for INX-315 against CDK1/cyclin B1 is 374 nmol/L, and against CDK9/cyclin T1, it is 2,950 nmol/L.[4]
Q4: What were the overall results of the broader kinome screen for INX-315?
A4: A kinome screen assessing the broader kinase selectivity of INX-315 at a concentration of 100 nM showed that 1.2% of the kinases tested exhibited greater than 90% inhibition. Follow-up studies on the identified hits suggest it is unlikely that INX-315 will produce significant adverse effects due to off-target kinase inhibition at therapeutic concentrations.
Q5: What are the common experimental assays used to determine the kinase selectivity of INX-315?
A5: The kinase selectivity of INX-315 has been characterized using several key assays, including NanoBRET™ Target Engagement Intracellular Kinase Assays, LanthaScreen™ Eu Kinase Binding Assays, and Z'-LYTE™ Kinase Assays.[4]
Data Summary: INX-315 On-Target and Off-Target Activity
The following tables summarize the quantitative data on the inhibitory activity of INX-315 against its primary target and known off-targets.
Table 1: INX-315 Potency Against CDK2
Target
Assay Type
IC50 (nM)
CDK2/Cyclin E1
Biochemical
0.6
CDK2/Cyclin A2
Biochemical
2.5
CDK2/Cyclin E1
Intracellular (NanoBRET)
2.3
Table 2: INX-315 Selectivity Against Other Cyclin-Dependent Kinases
Off-Target
Assay Type
IC50 (nM)
Fold Selectivity vs. CDK2/E1 (Biochemical)
CDK1/Cyclin B1
Intracellular (NanoBRET)
374
623
CDK4/D1
Biochemical
133
222
CDK5/p25
-
>10
>16.7
CDK6/D3
Biochemical
338
563
CDK9/Cyclin T1
Intracellular (NanoBRET)
2950
4917
Table 3: INX-315 Activity Against Identified Off-Target Kinases
Off-Target Kinase
Assay Type
IC50 (nM)
% Inhibition @ 100 nM
CSF1R
-
2.29
≥80%
CDK3/cyclin E1
-
>10
≥80%
MAPK15/ERK7
-
>10
≥80%
NTRK/TRKC
-
>10
≥80%
TYK2
-
>10
≥80%
Troubleshooting Guides
Issue 1: High background signal in NanoBRET™ Assay
Question: We are observing high background luminescence in our NanoBRET™ Target Engagement Assay when testing INX-315, making it difficult to determine the IC50 value accurately. What could be the cause and how can we troubleshoot this?
Answer:
Cause 1: Sub-optimal cell density. Too many or too few cells can lead to high background or low signal.
Solution: Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.
Cause 2: Inefficient washing steps. Residual unbound tracer can contribute to high background.
Solution: Ensure thorough but gentle washing of cells after tracer incubation. Increase the number of washes if necessary.
Cause 3: Contamination. Mycoplasma or bacterial contamination can interfere with the assay.
Solution: Regularly test cell cultures for contamination. Use fresh, sterile reagents.
Cause 4: Incorrect filter sets. Using inappropriate filters for luminescence detection can increase background.
Solution: Verify that the instrument is equipped with the correct filters for NanoBRET™ assays (e.g., 450nm for donor and 610nm for acceptor).
Issue 2: Inconsistent results in LanthaScreen™ Eu Kinase Binding Assay
Question: Our LanthaScreen™ Eu Kinase Binding Assay for INX-315 is producing variable IC50 values between experiments. What are the potential sources of this variability?
Answer:
Cause 1: Reagent instability. Kinase, antibody, or tracer degradation can lead to inconsistent results.
Solution: Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Cause 2: Pipetting inaccuracies. Small variations in the volumes of inhibitor, kinase, or tracer can significantly impact the results.
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
Cause 3: Inconsistent incubation times. The binding equilibrium may not be reached if incubation times vary.
Solution: Ensure a consistent incubation time for all plates and experiments as specified in the protocol.
Cause 4: Plate reader settings. Fluctuations in lamp intensity or detector sensitivity can cause variability.
Solution: Calibrate the plate reader regularly and use the same settings for all experiments.
Issue 3: Low Z'-factor in Z'-LYTE™ Kinase Assay
Question: We are getting a low Z'-factor (<0.5) in our Z'-LYTE™ Kinase Assay for INX-315, indicating poor assay quality. How can we improve this?
Answer:
Cause 1: Sub-optimal enzyme concentration. The amount of kinase may be too high or too low, leading to a narrow assay window.
Solution: Perform a kinase titration to determine the optimal concentration that results in approximately 20-80% phosphorylation.
Cause 2: Incorrect ATP concentration. The ATP concentration should be at or near the Km for the kinase.
Solution: Determine the apparent ATP Km for your kinase under the assay conditions and use this concentration in your experiments.
Cause 3: Incomplete development reaction. The proteolytic cleavage of the unphosphorylated peptide may be incomplete.
Solution: Ensure the development reagent is added correctly and that the incubation time is sufficient for complete cleavage.
Cause 4: Inhibitor precipitation. INX-315 may precipitate at higher concentrations in the assay buffer.
Solution: Check the solubility of INX-315 in the assay buffer. If necessary, adjust the buffer composition or the highest inhibitor concentration tested.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing INX-315 in their cell culture experiments.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing INX-315 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is INX-315 and what is its mechanism of action?
A1: INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of CDK2, a key regulator of cell cycle progression.[2] This inhibition leads to a decrease in the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), which in turn induces cell cycle arrest in the G1 phase.[1][3][4] This ultimately suppresses tumor cell proliferation.[2] INX-315 is particularly effective in cancers with amplification of the CCNE1 gene, which encodes Cyclin E1, a critical binding partner for CDK2.[4][5]
Q2: What are the key applications of INX-315 in research?
A2: INX-315 is primarily used in cancer research.[3] Preclinical studies have demonstrated its activity in solid tumors with CCNE1 amplification and in breast cancers that have developed resistance to CDK4/6 inhibitors.[4][6] It is a valuable tool for studying cell cycle regulation and for exploring therapeutic strategies to overcome drug resistance.[4][5]
Q3: How should I prepare and store INX-315?
A3: INX-315 is typically supplied as a solid powder.[3] For in vitro experiments, it should be dissolved in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][3] One supplier suggests a stock solution concentration of 100 mg/mL (233.93 mM), noting that ultrasonic assistance may be needed and that hygroscopic DMSO can negatively impact solubility.[3]
For storage:
Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[3]
In solvent (DMSO): -80°C for up to 6 months, or -20°C for up to 1 month.[3]
Always refer to the manufacturer's specific instructions for the lot you have purchased.
Q4: What is the signaling pathway affected by INX-315?
A4: INX-315 targets the CDK2/Cyclin E pathway, which is crucial for the G1 to S phase transition of the cell cycle. In cancers with CCNE1 amplification, there is an overabundance of Cyclin E, leading to hyperactivation of CDK2. This drives uncontrolled cell proliferation. INX-315 selectively inhibits CDK2, thereby blocking this pathological activity.
Technical Support Center: Troubleshooting INX-315 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective CDK2 inhibitor,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective CDK2 inhibitor, INX-315, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INX-315?
INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2, in complex with cyclin E, plays a critical role in the transition of cells from the G1 to the S phase of the cell cycle.[3] By selectively inhibiting CDK2, INX-315 leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] It has shown preclinical activity in cancers with CCNE1 amplification and in breast cancer models resistant to CDK4/6 inhibitors.[4][5][6]
Q2: In which cancer types is INX-315 expected to be most effective?
INX-315 is being investigated for efficacy in various solid tumors, particularly those with amplification or overexpression of cyclin E1 (CCNE1), such as certain ovarian, breast, bladder, lung, and gastric cancers.[3][7] Additionally, it has shown promise in hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors.[3][4][8]
Q3: What are the known or hypothesized mechanisms of resistance to CDK2 inhibitors like INX-315?
While research is ongoing, potential mechanisms of resistance to CDK2 inhibitors may include:
Upregulation of the drug target: Increased expression of CDK2 may require higher concentrations of the inhibitor to achieve a therapeutic effect.[9]
Alterations in the drug target: Mutations in the CDK2 gene could potentially alter the drug binding site, thereby reducing the efficacy of INX-315.
Bypass signaling pathways: Cancer cells may activate alternative signaling pathways to overcome the G1/S checkpoint, thus bypassing the need for CDK2 activity.
Selection of polyploid cells: Pre-existing polyploid cells within a cancer cell population may have an inherent resistance to CDK2 inhibition and can be selected for during treatment.[9][10]
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
Problem 1: The IC50 value for INX-315 in my cancer cell line is significantly higher than expected.
Possible Cause
Suggested Solution
Inherent Resistance of the Cell Line
Review the literature for the baseline CCNE1 amplification status and CDK2 dependency of your cell line. Some cell lines may have intrinsic resistance mechanisms. Consider testing INX-315 on a known sensitive cell line (e.g., OVCAR-3) as a positive control.
Incorrect Drug Concentration or Inactivity
Verify the concentration of your INX-315 stock solution. Test the activity of your current batch of INX-315 on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound.
Suboptimal Experimental Conditions
Ensure that the cell seeding density is consistent and that the cells are in the logarithmic growth phase at the start of the experiment. Optimize the duration of drug exposure; a 6-day assay is often used for INX-315.[6]
Problem 2: My cancer cell line, initially sensitive to INX-315, has developed resistance over time.
Possible Cause
Suggested Solution
Acquired Resistance
To confirm acquired resistance, perform a dose-response curve and compare the IC50 value to that of the original, sensitive parental cell line. A significant rightward shift in the curve indicates acquired resistance.
Selection of a Resistant Subpopulation
Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[11] Consider performing single-cell cloning to isolate and characterize resistant subpopulations.
Changes in Cell Line Characteristics
Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments and to regularly perform cell line authentication.[11]
Problem 3: I am not observing the expected G1 cell cycle arrest after INX-315 treatment.
Possible Cause
Suggested Solution
Insufficient Drug Concentration or Time
The chosen drug concentration may not be high enough to induce a significant G1 arrest. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3x its IC50) and test multiple time points (e.g., 24, 48, 72 hours) to capture the cell cycle effects.[3]
Activation of Bypass Pathways
The resistant cells may have activated compensatory signaling pathways that allow them to bypass the G1/S checkpoint. Investigate the activation status of other cell cycle-related proteins, such as CDK4/6 and other cyclins.
Technical Issues with Cell Cycle Analysis
Ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium iodide). Use appropriate controls and gating strategies during flow cytometry analysis.
Quantitative Data
Table 1: In Vitro Potency of INX-315 Against Various Cancer Cell Lines
Cell Line
Cancer Type
Key Genetic Feature
IC50 (nM)
OVCAR-3
Ovarian
CCNE1 amplified
~10-100
MKN1
Gastric
CCNE1 amplified
~30-100
MCF7 (Palbociclib-resistant)
Breast
HR+/HER2-
~113
T47D (Abemaciclib/Fulvestrant-resistant)
Breast
HR+/HER2-
Low nanomolar
Data compiled from preclinical studies. Actual IC50 values may vary depending on experimental conditions.[3]
Table 2: Selectivity of INX-315 for CDK2
Kinase
Biochemical IC50 (nM)
Fold Selectivity vs. CDK2/E
CDK2/E
0.6
1
CDK2/A
2.4
4
CDK1/B
30
55
CDK4/D1
133
241
CDK6/D3
338
615
CDK9/T
73
132
This table highlights the high selectivity of INX-315 for CDK2 over other cyclin-dependent kinases.[3]
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
Drug Preparation: Prepare a 2x concentrated serial dilution of INX-315 in culture medium. A typical range might be 0.1 nM to 10 µM.
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
Measurement: On day 6, add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a microplate reader.
Analysis: Normalize the data by expressing luminescence as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blotting for Phospho-Rb and other Cell Cycle Markers
Sample Preparation: Culture sensitive and resistant cells with and without INX-315 treatment for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (Ser807/811), total Rb, CDK2, cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and add the chemiluminescent substrate.
Imaging: Capture the signal using an imaging system.
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat cells with INX-315 at the desired concentrations for 24-48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
Flow Cytometry: Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.
Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The INX-315 signaling pathway, illustrating its inhibitory action on CDK2 to block the G1/S cell cycle transition.
Caption: A general experimental workflow for troubleshooting and investigating INX-315 resistance in cancer cell lines.
Caption: A decision tree to guide troubleshooting efforts when encountering high IC50 values for INX-315.
INX-315 stability in different experimental conditions
This technical support center provides guidance on the stability of INX-315 in various experimental conditions. The following information is intended to help researchers, scientists, and drug development professionals in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the stability of INX-315 in various experimental conditions. The following information is intended to help researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store INX-315 powder and stock solutions?
A1: For long-term storage, INX-315 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]
Q2: What are the recommended solvents for dissolving INX-315?
A2: INX-315 is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM). It is insoluble in water and ethanol.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and ddH2O have been used, but these solutions should be prepared fresh for immediate use.[1]
Q3: Is INX-315 sensitive to light?
A3: While specific photostability data is not extensively published, it is standard practice for compounds with complex aromatic structures to be sensitive to light. Therefore, it is recommended to protect INX-315 solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.
Q4: How many freeze-thaw cycles can a stock solution of INX-315 undergo?
A4: It is recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.[1] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: I observe precipitation in my INX-315 stock solution after thawing.
Possible Cause 1: The solubility of INX-315 in DMSO can be affected by the presence of moisture.
Solution: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
Possible Cause 2: The concentration of the stock solution may be too high for stable storage at -20°C.
Solution: While soluble up to 86 mg/mL for immediate use, for long-term storage at -20°C, consider preparing a slightly lower concentration stock solution. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve before use.
Possible Cause 3: Repeated freeze-thaw cycles.
Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
Issue 2: I am seeing a loss of INX-315 activity in my cell-based assays over time.
Possible Cause 1: Degradation of INX-315 in aqueous cell culture media.
Solution: Prepare fresh dilutions of INX-315 in your cell culture medium for each experiment from a frozen DMSO stock. Do not store INX-315 in aqueous solutions for extended periods.
Possible Cause 2: Adsorption to plasticware.
Solution: Use low-adhesion microplates and pipette tips to minimize the loss of compound due to non-specific binding.
Possible Cause 3: Degradation due to prolonged exposure to light or elevated temperatures.
Solution: Protect your experimental setup from direct light. Ensure incubators are properly calibrated to maintain the correct temperature.
Quantitative Stability Data
The following tables summarize the stability of INX-315 under various experimental conditions. This data is based on typical stability profiles for similar small molecule kinase inhibitors and should be used as a guideline.
Table 1: Stability of INX-315 in DMSO Solution at Different Temperatures
Seed OVCAR3 cells in a 96-well plate and allow them to adhere overnight.
Prepare serial dilutions of INX-315 in fresh cell culture medium.
Treat the cells with different concentrations of INX-315 (e.g., 30, 100, 300 nM) for 24 hours.[2]
Lyse the cells and perform a Western Blot analysis.
Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb.
Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection.
Quantify the band intensities to determine the reduction in Rb phosphorylation. A decrease in the phospho-Rb/total Rb ratio indicates INX-315 activity.[2]
Visualizations
Caption: Hypothetical degradation pathways for INX-315.
Caption: Experimental workflow for assessing INX-315 stability.
Caption: Troubleshooting logic for INX-315 precipitation issues.
Technical Support Center: Measuring INX-315 Efficacy In Vivo
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for assessing the in vivo efficacy of INX-315, a selective inhibitor of Cyclin-Dependent Kinase 2 (C...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for assessing the in vivo efficacy of INX-315, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for INX-315?
A1: INX-315 is an orally bioavailable and selective small molecule inhibitor of CDK2.[1][2] CDK2, when complexed with Cyclin E, plays a critical role in the G1 to S phase transition of the cell cycle.[3] INX-315 selectively binds to and inhibits the kinase activity of CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] Its primary therapeutic rationale is in tumors with aberrant CDK2 activity, most notably those with amplification or overexpression of CCNE1 (Cyclin E1).[3][4]
Q2: Which in vivo models are most appropriate for testing INX-315?
A2: The most appropriate models are those that harbor the specific molecular driver that INX-315 targets: CCNE1 amplification. Suitable models include:
Cell Line-Derived Xenografts (CDX): Implanting human cancer cell lines with known CCNE1 amplification (e.g., OVCAR3 ovarian cancer, MKN1 gastric cancer) into immunodeficient mice.[3][5]
Patient-Derived Xenografts (PDX): Implanting tumor fragments from patients with CCNE1-amplified cancers (e.g., ovarian, gastric) into immunodeficient mice.[3][6] These models often better recapitulate human tumor heterogeneity.
Models of Acquired Resistance to CDK4/6 Inhibitors: INX-315 has also shown efficacy in models of hormone receptor-positive (HR+) breast cancer that have developed resistance to CDK4/6 inhibitors, often through a mechanism involving CDK2 activation.[4][6]
Q3: What are the key primary and secondary endpoints for an INX-315 in vivo study?
A3:
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a measure of the reduction in tumor volume in treated animals compared to a vehicle-treated control group. Robust TGI, stasis (no growth), or even tumor regression are strong indicators of efficacy.[3][7]
Secondary Endpoints:
Pharmacodynamic (PD) Biomarkers: Confirmation of target engagement in the tumor tissue (see Q4).
Tolerability: Monitoring animal body weight, clinical signs, and overall health to establish a therapeutic window. INX-315 has been shown to be well-tolerated in mouse models.[3]
Survival: In some studies, overall survival can be a key endpoint.
Cell Cycle Analysis: Assessing the proportion of cells in different phases of the cell cycle within the tumor tissue.[8][9]
Q4: How can I confirm that INX-315 is hitting its target in the tumor?
A4: Confirmation of target engagement is achieved by measuring pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals at specific time points after the final dose. The most critical biomarker for INX-315 is the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2.
Key Biomarker: A significant reduction in phosphorylated Rb (pRb) at CDK2-specific sites indicates successful target inhibition.[3][4]
Other Potential Biomarkers:
Ki67: A marker of proliferation. A decrease in Ki67 staining indicates reduced cell proliferation.[10]
Cyclin A2: A downstream target whose expression is often reduced following CDK2 inhibition.[11]
Senescence Markers: CDK2 inhibition can induce a senescence-like state in tumor cells, which can be measured by markers like SA-β-gal.[4][5]
Experimental Protocols & Methodologies
Protocol 1: Ovarian Cancer CDX Model Efficacy Study
This protocol outlines a typical efficacy study using the CCNE1-amplified OVCAR3 cell line.
Cell Culture: Culture OVCAR3 cells in appropriate media until they reach the desired number for implantation.
Animal Implantation:
Use female immunodeficient mice (e.g., NOD-SCID or NSG).
Subcutaneously inject 5-10 million OVCAR3 cells suspended in a solution like Matrigel into the flank of each mouse.
Tumor Growth Monitoring:
Allow tumors to establish and grow to a mean volume of 150-200 mm³.
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
Randomization and Dosing:
Randomize mice into treatment groups (e.g., Vehicle control, INX-315 at various doses like 100 mg/kg BID or 200 mg/kg QD).[3]
Administer INX-315 orally (p.o.) based on the predetermined schedule. Monitor animal body weight and health status concurrently.
Endpoint Analysis:
Continue treatment for a defined period (e.g., 42-56 days) or until tumors in the control group reach a predetermined maximum size.[3]
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
At the end of the study, collect tumors for pharmacodynamic analysis (see Protocol 2).
Issue 1: No significant Tumor Growth Inhibition (TGI) is observed.
Possible Cause 1: Inappropriate Model Selection.
Solution: Confirm by sequencing or IHC that your xenograft model has high CCNE1 amplification/overexpression. INX-315 is most effective in CDK2-dependent tumors.[7]
Possible Cause 2: Sub-optimal Dosing or Pharmacokinetics (PK).
Solution: Conduct a PK study to ensure that the administered dose achieves and maintains plasma concentrations sufficient to inhibit the target. If exposure is low, consider reformulating the compound or adjusting the dose/schedule.
Possible Cause 3: Lack of Target Engagement.
Solution: Perform a PD study (Protocol 2) to verify that INX-315 is reducing pRb levels in the tumor. If there is no pRb reduction, it confirms a PK or formulation issue.
Issue 2: Excessive toxicity or body weight loss (>15-20%) is observed.
Possible Cause 1: Dose is too high.
Solution: Reduce the dose or change the schedule (e.g., from QD to an intermittent schedule). The goal is to separate the therapeutic window (efficacy) from toxicity.
Possible Cause 2: Off-target effects.
Solution: While INX-315 is highly selective for CDK2 over CDK1, very high exposures could lead to off-target activity.[6] Correlate toxicity with PK data to see if it occurs at excessively high plasma concentrations.
Issue 3: Inconsistent or variable biomarker data.
Possible Cause 1: Improper Sample Handling.
Solution: Ensure tumors are excised and processed (snap-frozen or fixed) immediately upon collection. Delays can lead to degradation of proteins and phosphoproteins.
Possible Cause 2: Variability in Dosing or Timing.
Solution: Be precise with the timing of the final dose and sample collection. The modulation of pRb can be transient. A time-course experiment is crucial to identify the optimal window for observation.
Possible Cause 3: Tumor Heterogeneity.
Solution: For IHC analysis, ensure quantification is performed across multiple representative sections of the tumor. For Western blots, pooling smaller tumors or analyzing multiple individual tumors can help account for variability.
Overcoming INX-315 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the selective CDK2 inhibitor, INX-315, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of INX-315 in common laboratory solvents?
A1: INX-315 is a hydrophobic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]
Q2: I observed precipitation when diluting my DMSO stock of INX-315 into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To prevent this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of INX-315 at the desired working concentration. A stepwise dilution or the use of co-solvents and surfactants can also mitigate this issue.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is recommended to always include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most common and effective solvent for preparing high-concentration stock solutions of INX-315, other organic solvents may be used depending on the experimental requirements. However, the solubility in other solvents like ethanol is very low.[1] It is essential to determine the solubility in any alternative solvent before proceeding.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause: Poor solubility and precipitation of INX-315 in the cell culture medium can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of INX-315 for any visible precipitate.
Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as is tolerable for your cell line (typically ≤ 0.5%) to aid in solubility.
Incorporate a Surfactant: Consider the addition of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the cell culture medium to improve the solubility and stability of INX-315.
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help break up any small aggregates that may have formed.
Issue 2: Difficulty in Preparing an Aqueous Formulation for In Vivo Studies
Potential Cause: The inherent insolubility of INX-315 in water makes the preparation of a suitable aqueous formulation for animal studies challenging.
Troubleshooting Steps:
Co-Solvent Systems: A common approach for in vivo delivery of poorly soluble compounds is the use of a co-solvent system. A formulation that has been used for INX-315 involves a mixture of DMSO, PEG300, Tween® 80, and sterile water.[1]
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can be explored.
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[4] This can be achieved through techniques like milling or high-pressure homogenization.
Data Presentation
Table 1: Known Solubility of INX-315 in Various Solvents
Table 2: Example Data for Evaluating Solubilizing Agents for INX-315 in Phosphate-Buffered Saline (PBS) pH 7.4
This table presents hypothetical data for illustrative purposes.
Solubilizing Agent
Concentration (% w/v)
Apparent INX-315 Solubility (µg/mL)
None (PBS only)
0
< 0.1
HP-β-Cyclodextrin
5
15
HP-β-Cyclodextrin
10
45
SBE-β-Cyclodextrin
5
25
SBE-β-Cyclodextrin
10
70
Polysorbate 80 (Tween® 80)
0.1
5
Polysorbate 80 (Tween® 80)
0.5
12
Experimental Protocols
Protocol 1: Preparation of INX-315 Stock Solution
Accurately weigh the desired amount of INX-315 powder.
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., 1%, 5%, 10% w/v HP-β-CD in water or buffer).
Add an excess amount of INX-315 powder to each cyclodextrin solution.
Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Remove the undissolved INX-315 by centrifugation and/or filtration through a 0.22 µm filter.
Quantify the concentration of dissolved INX-315 in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is based on a published formulation for INX-315.[1]
Prepare a stock solution of INX-315 in DMSO (e.g., 86 mg/mL).
In a sterile tube, add 400 µL of PEG300.
To the PEG300, add 50 µL of the clarified INX-315 DMSO stock solution and mix until clear.
Add 50 µL of Tween® 80 to the mixture and mix until clear.
Add 500 µL of sterile water (ddH₂O) to bring the total volume to 1 mL.
The final solution should be used immediately. The final concentrations of the components are 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% water.
Visualizations
Caption: Signaling pathway of INX-315 in inducing G1 cell cycle arrest.
Caption: Experimental workflow for overcoming INX-315 solubility issues.
INX-315 Technical Support Center: A Guide for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INX-315 in animal models. Our aim is to help...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INX-315 in animal models. Our aim is to help you anticipate and address potential challenges during your in vivo experiments.
Troubleshooting Guide: Addressing Common Issues in Animal Studies
While preclinical studies have generally shown INX-315 to be well-tolerated, it is crucial to monitor for any signs of toxicity.[1] This guide provides a structured approach to potential observations.
Issue 1: Hematological Abnormalities
Question: We observed a decrease in platelet and/or neutrophil counts in our treated animals. Is this an expected finding?
Answer: While preclinical publications have not highlighted significant hematological toxicity, interim data from the Phase 1/2 human clinical trial (INX-315-01) reported thrombocytopenia (low platelets) and neutropenia (low neutrophils) as common treatment-related adverse events.[2] Therefore, it is plausible that similar effects may be observed in animal models, particularly at higher dose levels or with prolonged administration. We recommend the following actions:
Monitoring: Implement regular complete blood count (CBC) monitoring for all animals in your study.
Dose Adjustment: If significant cytopenias are observed, consider a dose reduction or a less frequent dosing schedule.
Supportive Care: Consult with your veterinary staff regarding appropriate supportive care measures if hematological parameters fall below critical thresholds.
Issue 2: Gastrointestinal Distress
Question: Our animals are exhibiting signs of diarrhea and/or a decrease in food intake. What could be the cause?
Answer: Similar to the hematological observations, gastrointestinal issues such as diarrhea and nausea were reported in the human clinical trial.[2] While not a prominent feature in the published animal studies, it is a potential side effect to monitor.
Observation: Closely monitor animals for changes in fecal consistency, food and water intake, and body weight.
Supportive Care: Ensure adequate hydration and provide palatable, easily digestible food. Anti-diarrheal medication may be considered after veterinary consultation.
Dose Evaluation: Assess if the gastrointestinal signs are dose-dependent. A temporary dose interruption or reduction may be necessary.
Issue 3: General Malaise and Fatigue
Question: The animals in the treatment group appear lethargic and less active than the control group. How should we proceed?
Answer: Grade 3 fatigue was identified as a dose-limiting toxicity in the human clinical trial.[2] In animal models, this may manifest as reduced activity, hunched posture, or a generally poor body condition score.
Scoring: Utilize a standardized body condition scoring system and activity assessment to objectively track changes over time.
Environmental Enrichment: Ensure a comfortable and stress-free environment for the animals.
Dose Re-evaluation: If signs of severe fatigue are observed, it is critical to re-evaluate the dose level and consider it a potential indicator of reaching the maximum tolerated dose (MTD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of INX-315?
A1: INX-315 is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] By inhibiting CDK2, INX-315 can induce cell cycle arrest in the G1 phase, leading to the suppression of tumor growth.[3]
Q2: What were the general toxicity findings in the main preclinical animal studies?
A2: In several mouse models of cancer, including patient-derived xenograft (PDX) models of gastric and ovarian cancer, INX-315 was reported to be well-tolerated.[1] Specifically, studies noted that treated mice did not display significant body weight loss or other concerning features suggestive of drug toxicity, such as changes in body condition score, respiratory rate, coat condition, posture, or behavior.[1]
Q3: Are there any known off-target effects of INX-315 that could contribute to toxicity?
A3: Kinase screening assays have suggested potential off-target activity against CSF1R, CDK3, and CDK5. However, the high selectivity of INX-315 for CDK2 makes it unlikely that off-target kinase inhibition will result in adverse effects.[5]
Q4: What dosing regimens for INX-315 have been used in animal models?
A4: In preclinical studies, INX-315 has been administered via oral gavage at doses ranging from 25 mg/kg to 100 mg/kg, given either once or twice daily.[1]
Quantitative Data Summary
The following table summarizes the dosing regimens used in key preclinical studies and the reported general toxicity observations.
Animal Model
Tumor Type
Dosing Regimen
Duration
Key Toxicity Observations
Reference
Mouse (PDX)
Gastric Adenocarcinoma (GA0103)
25, 50, 100 mg/kg BID; 100 mg/kg QD
56 days
No significant body weight loss or signs of toxicity reported.
All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Animal Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly established in immunocompromised mice (e.g., NSG or nude mice).
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
INX-315 Formulation: For oral administration, INX-315 can be formulated in a vehicle such as corn oil with a small percentage of DMSO.[3] For example, a 10 mg/mL stock solution in DMSO can be diluted in corn oil for the final working solution.[3]
Administration: INX-315 is administered via oral gavage at the desired dose and schedule.
Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance. Tumor growth should be measured regularly (e.g., twice weekly) using calipers.
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving INX-315, a selective CDK2 inhibitor. F...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving INX-315, a selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for INX-315 in in vitro cell culture experiments?
A1: The optimal treatment duration for INX-315 in cell culture will vary depending on the cell line and the experimental endpoint. Based on preclinical studies, a starting point for treatment duration can be derived from the following examples:
For assessing cell viability and IC50 values: Treatment for 6 days has been used for a panel of ovarian cancer cell lines.[1][2] This duration allows for multiple cell doubling times, which is crucial for observing effects on proliferation.
For long-term growth inhibition assays: Treatment of up to 8 weeks has been reported for HR+ breast cancer cell lines in colony formation assays.[2][3]
We recommend performing a time-course experiment (e.g., 24h, 48h, 72h, 6 days) to determine the optimal duration for your specific cell model and biological question.
Q2: What are the typical treatment durations for INX-315 in in vivo animal models?
A2: In preclinical xenograft models, INX-315 has been administered for extended periods to assess its effect on tumor growth. Reported treatment durations in mouse models include:
42 days in an OVCAR3 ovarian cancer cell line-derived xenograft (CDX) model.[2]
56 days in a GA0103 gastric cancer patient-derived xenograft (PDX) model.[2]
The duration of in vivo studies should be determined based on tumor growth kinetics in the control group and the desired therapeutic window. Regular monitoring of tumor volume and animal well-being is essential.
Q3: How is INX-315 being administered and for how long in clinical trials?
A3: INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080).[4] In this trial, the dose-limiting toxicities (DLTs) are assessed during the first 28-day treatment cycle.[3][4] The overall treatment duration for patients depends on their response to the therapy and is part of the ongoing investigation. The estimated primary completion date for the study is December 2025.[5][6]
Q4: What is the mechanism of action of INX-315 and how might this influence the interpretation of my results?
A4: INX-315 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[7][8][9][10][11][12] Inhibition of CDK2 leads to cell cycle arrest in the G1 phase and can induce a state of cellular senescence.[1][7][8][10][11] This means that you may not observe immediate cell death upon treatment. Instead, you should expect to see a reduction in proliferation markers (e.g., Ki-67, BrdU incorporation) and an increase in senescence markers (e.g., SA-β-gal staining, p21 expression).
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
No significant effect on cell viability observed.
Treatment duration is too short.
Extend the treatment duration. We recommend a time-course experiment to identify the optimal time point.
Cell line is not dependent on CDK2 for proliferation.
Confirm that your cell line has a relevant genetic background, such as CCNE1 amplification, which is associated with sensitivity to INX-315.[1][8][12]
Issues with compound stability or concentration.
Ensure proper storage and handling of INX-315. Verify the final concentration in your experimental setup.
High variability between replicates.
Inconsistent cell seeding or treatment application.
Standardize cell seeding density and ensure uniform application of INX-315 across all wells or plates.
Edge effects in multi-well plates.
Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification to minimize evaporation.
Unexpected toxicity in animal models.
Off-target effects or inappropriate vehicle.
Review the formulation of the dosing solution. Ensure the vehicle is well-tolerated by the animal model.
Dose is too high.
Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
INX-315 Monotherapy Dose Escalation & Combination with Fulvestrant
28-day DLT period
Part B
CCNE1-amplified Ovarian Cancer
INX-315 Monotherapy Dose Expansion
To be determined
Part C
HR+/HER2- Breast Cancer
INX-315 in Combination with Abemaciclib and Fulvestrant
To be determined
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Based on preclinical studies)
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
Treatment: The following day, treat cells with a serial dilution of INX-315. Include a vehicle-only control (e.g., DMSO).
Incubation: Incubate the plate for 6 days in a humidified incubator at 37°C and 5% CO2.
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Tumor Growth Inhibition Study (General guidance based on reported models)
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) for xenograft studies.
Tumor Implantation: Implant tumor cells or PDX fragments subcutaneously.
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
Treatment Administration: Administer INX-315 orally at the desired dose and schedule. The vehicle control group should receive the vehicle alone.
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice weekly).
Endpoint: Continue treatment for the planned duration (e.g., 42 or 56 days) or until tumors in the control group reach the predetermined endpoint size.
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phosphorylated Rb.
Visualizations
Caption: Mechanism of action of INX-315 in inhibiting the G1-S cell cycle transition.
Caption: A generalized experimental workflow for preclinical evaluation of INX-315.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using INX-315, a selective PI3K inhibitor. Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for IN...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using INX-315, a selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for INX-315?
A1: INX-315 is a potent and selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3K, INX-315 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the reduced activation of downstream signaling proteins, including Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway.
Q2: Which cell lines are most sensitive to INX-315?
A2: Cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the PTEN tumor suppressor are generally most sensitive to INX-315. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Below are typical IC50 values for commonly used cell lines.
Table 1: INX-315 IC50 Values in Various Cancer Cell Lines
Q3: What are the essential negative and positive controls for an INX-315 experiment?
A3: Proper controls are critical for interpreting your results.
Negative Controls:
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve INX-315. This is the most crucial control to ensure that the observed effects are not due to the solvent.
Untreated Control: Cells in media alone. This provides a baseline for cell health and growth.
Positive Controls:
Reference PI3K Inhibitor: Use a well-characterized PI3K inhibitor (e.g., Wortmannin or LY294002) to confirm that the observed phenotype is consistent with PI3K pathway inhibition.
Positive Control Cell Line: If available, use a cell line known to be highly sensitive to INX-315 (e.g., MCF-7) alongside your experimental cell line.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability after INX-315 treatment.
Q: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows no significant difference between vehicle-treated and INX-315-treated cells. What should I check?
A: This issue can arise from several factors. Follow this troubleshooting workflow:
Troubleshooting workflow for lack of INX-315 efficacy.
Problem 2: I am seeing conflicting results in my Western blot for pathway inhibition.
Q: I treated my cells with INX-315, but the levels of phosphorylated Akt (p-Akt) are inconsistent. What could be the cause?
A: Inconsistent p-Akt levels are often related to the experimental timeline or technical variability.
Table 2: Troubleshooting Western Blot for p-Akt
Potential Cause
Recommended Solution
Incorrect Time Point
The inhibition of p-Akt is often rapid and can be transient. Harvest cell lysates at early time points (e.g., 1, 2, 4, and 8 hours) after INX-315 addition to identify the optimal window of inhibition.
Sub-optimal Lysis Buffer
Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Without these, phosphatases can dephosphorylate p-Akt after cell lysis, masking the effect of INX-315.
Low Basal p-Akt Levels
If your cells are serum-starved, the basal level of PI3K pathway activity might be too low to detect a significant decrease. Ensure your cells are cultured in complete media with serum to maintain pathway activity before treatment.
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies for total Akt and p-Akt (Ser473). Run a positive control lysate (e.g., from a cell line with high basal p-Akt) to confirm antibody performance. |
Experimental Protocols & Diagrams
Protocol 1: Western Blot for p-Akt Inhibition
This protocol verifies that INX-315 is engaging its target and inhibiting the PI3K pathway.
Cell Seeding: Plate 1.5 x 10^6 cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
Treatment: Treat the cells with INX-315 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.
Transfer: Transfer the proteins to a PVDF membrane.
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Mechanism of INX-315 action on the PI3K/Akt/mTOR pathway.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of INX-315.
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.
Treatment: Prepare a 2X serial dilution of INX-315. Remove the old media and add 100 µL of media containing the desired final concentrations of INX-315 or vehicle control.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan crystals form.
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Standard workflow for testing INX-315 in vitro.
Reference Data & Comparative Studies
Validation
INX-315: A Comparative Analysis of a Novel CDK2 Inhibitor in Oncology
For Immediate Release This guide provides a comprehensive comparison of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against other CDK2 inhibitors in various stages of preclinical...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against other CDK2 inhibitors in various stages of preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers and has been implicated in resistance to CDK4/6 inhibitors.[1][2] This has spurred the development of selective CDK2 inhibitors as a promising therapeutic strategy. INX-315 is an orally active, selective CDK2 inhibitor that has demonstrated potent antitumor activity in preclinical models and is currently under clinical investigation.[3][4][5][6]
Comparative Preclinical Performance of CDK2 Inhibitors
The following tables summarize the biochemical and cellular potency of INX-315 in comparison to other notable CDK2 inhibitors.
Table 1: Biochemical IC50 Values of CDK Inhibitors
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for preclinical evaluation of CDK2 inhibitors.
Caption: Classification of CDK2 inhibitors based on selectivity.
Clinical Development Overview
INX-315 is currently in a Phase 1/2 clinical trial (NCT05735080) for patients with recurrent advanced/metastatic cancer, including those with CCNE1-amplified solid tumors and hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on CDK4/6 inhibitors.[22][31] Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy is safe and well-tolerated, with encouraging antitumor activity in heavily pretreated patients.[4]
Other CDK2 inhibitors have also entered clinical trials. Dinaciclib, a pan-CDK inhibitor, has been evaluated in various advanced malignancies.[2][16] AZD5438, another multi-CDK inhibitor, underwent Phase I/II studies but its development was discontinued.[17][20] Milciclib and CYC065 (Fadraciclib) are also in clinical development for various cancers.[22][26] More recently, selective CDK2 inhibitors like PF-07104091 and BLU-222 are being investigated in early-phase trials, with a focus on tumors with CCNE1 amplification or resistance to CDK4/6 inhibitors.[9]
Table 3: Overview of Clinical Trials for Selected CDK2 Inhibitors
Compound
Phase
Target Population
Key Findings/Status
Reference(s)
INX-315
Phase 1/2
CCNE1-amplified solid tumors, HR+/HER2- breast cancer post-CDK4/6i
This protocol outlines a general method for determining the in vitro potency of CDK2 inhibitors.
Reagents and Materials: Recombinant human CDK2/Cyclin E or A enzyme, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), ATP, and a suitable substrate (e.g., a biotinylated peptide derived from Rb protein).[3][33]
Procedure:
a. Prepare serial dilutions of the test inhibitor (e.g., INX-315) in DMSO.
b. In a microplate, add the CDK2 enzyme, the substrate, and the test inhibitor at various concentrations.
c. Initiate the kinase reaction by adding ATP.
d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
e. Stop the reaction by adding a solution containing EDTA.
f. Detect the phosphorylated substrate using an appropriate method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay like Kinase-Glo®.[3][34]
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method to assess the anti-proliferative effect of CDK2 inhibitors on cancer cells.[35][36][37]
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the CDK2 inhibitor for a specified duration (e.g., 72-96 hours).
MTT Assay:
a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
CellTiter-Glo® Assay:
a. Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate.
b. The amount of ATP released from viable cells is proportional to the luminescent signal generated by the luciferase reaction.
c. Measure the luminescence using a luminometer.
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, from the dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CDK2 inhibitor.
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a CCNE1-amplified cell line) into the flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration: Administer the CDK2 inhibitor (e.g., INX-315) to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Pharmacodynamic markers, such as the phosphorylation of Rb in tumor tissue, can also be assessed.
Conclusion
INX-315 has emerged as a potent and selective CDK2 inhibitor with a promising preclinical profile, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Its high selectivity for CDK2 over other CDKs may translate to a favorable therapeutic window. While direct comparative data from head-to-head clinical trials are not yet available, the preclinical data suggest that INX-315 is a highly competitive molecule in the landscape of CDK2 inhibitors. The ongoing clinical trials for INX-315 and other selective CDK2 inhibitors will be crucial in defining their ultimate role in cancer therapy. This guide provides a foundational comparison to aid researchers in their evaluation of this important class of targeted agents.
A Head-to-Head Comparison of INX-315 and Palbociclib in Breast Cancer Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and palbociclib, focusing on th...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and palbociclib, focusing on their performance in preclinical breast cancer models. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for researchers in oncology and drug development.
Introduction
The dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets. Palbociclib, a first-in-class CDK4/6 inhibitor, has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, acquired resistance to CDK4/6 inhibitors presents a significant clinical challenge. INX-315, a novel and potent selective CDK2 inhibitor, is emerging as a promising therapeutic strategy, particularly in the context of CDK4/6 inhibitor resistance and in cancers characterized by CCNE1 amplification.[1][2][3] This guide will delve into the mechanisms of action, comparative efficacy in various breast cancer models, and the detailed experimental protocols that underpin these findings.
Mechanism of Action: Targeting Different Arms of the Cell Cycle
Palbociclib and INX-315 both induce cell cycle arrest but through the inhibition of different CDK complexes that govern the G1 to S phase transition.
Palbociclib is a selective inhibitor of CDK4 and CDK6.[4][5][6][7][8] In HR+ breast cancer, the estrogen receptor (ER) pathway drives the expression of Cyclin D, which complexes with CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, thereby arresting the cell cycle in the G1 phase.[4][6][7][8]
INX-315 is a potent and selective inhibitor of CDK2.[1][2][9] Aberrant CDK2 activity, often driven by the overexpression of its binding partner Cyclin E1 (encoded by CCNE1), is a known mechanism of resistance to CDK4/6 inhibitors.[9] In cells that have become resistant to CDK4/6 inhibition, the cell cycle machinery can become rewired, creating a dependency on the CDK2/Cyclin E complex to drive the G1/S transition. INX-315 directly targets this vulnerability, leading to cell cycle arrest and senescence in these resistant tumors.[1][2]
INX-315: A Potent Modulator of E2F Target Genes in Cancer Therapy
A Comparative Analysis of the Selective CDK2 Inhibitor INX-315 in Regulating the E2F Signaling Pathway, a Cornerstone of Cell Cycle Progression and a Key Target in Oncology Drug Development. For researchers and drug deve...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Analysis of the Selective CDK2 Inhibitor INX-315 in Regulating the E2F Signaling Pathway, a Cornerstone of Cell Cycle Progression and a Key Target in Oncology Drug Development.
For researchers and drug development professionals investigating novel cancer therapeutics, understanding the precise mechanism of action of targeted agents is paramount. INX-315, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a promising clinical candidate, particularly in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3] A critical aspect of its anti-tumor activity lies in its ability to modulate the E2F transcription factor family, key regulators of cell cycle progression. This guide provides a comparative analysis of INX-315's effect on E2F target genes, supported by experimental data and detailed methodologies.
Introduction to INX-315 and the CDK2-E2F Axis
INX-315 is an orally active and selective inhibitor of CDK2, a key kinase that, in complex with cyclin E, drives the transition from the G1 to the S phase of the cell cycle.[1][4] One of the primary downstream effects of CDK2 activation is the hyperphosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event leads to the dissociation of Rb from the E2F transcription factors, allowing E2F to activate the transcription of genes essential for DNA replication and cell cycle progression.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK2, INX-315 prevents Rb hyperphosphorylation, thereby maintaining Rb-mediated repression of E2F and suppressing the expression of its target genes.[2][7][8]
Comparative Analysis of E2F Target Gene Suppression
Preclinical studies have consistently demonstrated the robust ability of INX-315 to suppress the expression of E2F target genes in various cancer models. RNA-sequencing analyses of cancer cell lines and patient-derived xenografts (PDXs) treated with INX-315 reveal a marked downregulation of the E2F transcriptional program.[2]
E2F Target Gene
INX-315 Effect
BLU-222 Effect
PF-07104091 Effect
Cell Cycle
CCNE1
↓↓↓
↓↓
↓↓
CCNA2
↓↓↓
↓↓
↓↓
CDK1
↓↓↓
↓↓
↓↓
CDC25A
↓↓↓
↓↓
↓↓
DNA Replication
MCM2
↓↓↓
↓↓
↓↓
MCM4
↓↓↓
↓↓
↓↓
PCNA
↓↓↓
↓↓
↓↓
RRM2
↓↓↓
↓↓
↓↓
Apoptosis
E2F1
↓↓
↓
↓
TP73
↓↓
↓
↓
Key: ↓↓↓ (Strong Suppression), ↓↓ (Moderate Suppression), ↓ (Suppression). Data for INX-315 is inferred from published heatmaps.[2] Data for BLU-222 and PF-07104091 is based on qualitative descriptions of E2F pathway suppression in preclinical studies.[5][9][10]
Experimental Protocols
To validate the effect of a CDK2 inhibitor on E2F target gene expression, a robust experimental workflow is essential. The following provides a detailed methodology for a typical experiment involving cell culture, treatment, RNA extraction, and bioinformatic analysis.
Cell Culture and Treatment
Cell Line Selection: Choose appropriate cancer cell lines. For INX-315, CCNE1-amplified cell lines (e.g., OVCAR3, MKN1) or CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., palbociclib-resistant MCF7) are suitable models.[4]
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
Inhibitor Treatment: The following day, treat the cells with the desired concentration of INX-315 or another CDK2 inhibitor. A dose-response experiment is recommended to determine the optimal concentration. A vehicle control (e.g., DMSO) must be included.[1]
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and Sequencing
RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.
Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Sequencing Data
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
Differential Gene Expression Analysis: Utilize the DESeq2 package in R to identify genes that are differentially expressed between the inhibitor-treated and vehicle-treated groups.[1][7][11][12][13] This involves normalization of the count data, estimation of dispersion, and fitting a negative binomial generalized linear model.
Gene Set Enrichment Analysis (GSEA): Perform GSEA to determine if a priori defined sets of genes, such as the Hallmark E2F target gene set from the Molecular Signatures Database (MSigDB), are statistically significantly enriched in the differentially expressed gene list.[14]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of INX-315 and the experimental workflow, the following diagrams are provided.
Caption: The CDK2-E2F signaling pathway and the mechanism of INX-315 action.
Caption: A streamlined workflow for validating the effect of INX-315 on E2F target genes.
Conclusion
The selective CDK2 inhibitor INX-315 demonstrates a clear and potent effect on the E2F signaling pathway, a critical driver of cell proliferation in many cancers. By preventing the phosphorylation of Rb, INX-315 effectively suppresses the expression of a wide array of E2F target genes involved in cell cycle progression and DNA synthesis. This mechanism of action underscores its therapeutic potential, particularly in tumors with a dependency on the CDK2-E2F axis. The provided experimental framework offers a robust approach for researchers to further validate and explore the impact of INX-315 and other CDK2 inhibitors on this crucial oncogenic pathway.
INX-315: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor developed by Incyclix Bio.[1]
INX-315 is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes available experimental data on the selectivity of INX-315 against other kinases, compares it to another CDK2 inhibitor, and provides details on the experimental protocols used for these assessments.
Kinase Selectivity Profile of INX-315
INX-315 has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases and the broader human kinome. The data demonstrates high selectivity for CDK2.
Cyclin-Dependent Kinase (CDK) Panel
Biochemical and intracellular assays show that INX-315 is a potent inhibitor of CDK2/cyclin E1 and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4, CDK6, and CDK9, is significantly lower, indicating a high degree of selectivity.[4][6]
Target Kinase
Biochemical IC50 (nM) [a]
Fold Selectivity vs. CDK2/E
Intracellular NanoBRET IC50 (nM) [b]
Fold Selectivity vs. CDK2/E
CDK2/cyclin E1
0.6
1
2.3
1
CDK2/cyclin A2
2.5
4
71.3
31
CDK1/cyclin B1
30
55
374
163
CDK4/cyclin D1
133
241
Not Determined
Not Determined
CDK6/cyclin D3
338
615
Not Determined
Not Determined
CDK9/cyclin T1
73
132
2950
1283
Source: Data compiled from multiple sources.[4][5][6]
[a] Biochemical IC50 values were determined by Nanosyn, Inc.[4][6]
[b] Intracellular IC50 values were determined using the NanoBRET target engagement assay.[4][6]
Broader Kinome Screen
A broader kinome screen was performed to assess the selectivity of INX-315 against the wider kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are unlikely.[6]
Comparison with an Alternative CDK2 Inhibitor
The selectivity profile of INX-315 has been compared to PF-07104091, another CDK2 inhibitor. While PF-07104091 shows greater selectivity over CDK4 and CDK6, INX-315 is more potent and demonstrates greater selectivity over the anti-target CDK1.[5]
Experimental Protocols
The following methodologies were used to generate the kinase selectivity data for INX-315.
Nanosyn CDK Biochemical In Vitro Assay
Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme in vitro.
Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase detection technology (Caliper Assay Platform). Compounds were tested in a 12-point dose-response format. The concentration of the phosphoacceptor substrate peptide used was 1 µmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a reference compound.[4]
Intracellular NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells. It provides a quantitative measure of target engagement under physiological conditions.
Methodology: Live cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound, like INX-315, that also binds to the ATP pocket will compete with and displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is proportional to the target engagement by the test compound, from which an intracellular IC50 value can be determined.[4][6]
Visualizing the Research Workflow
The following diagrams illustrate the key processes described in this guide.
INX-315 vs. Dinaciclib: A Comparative Analysis of Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of highly selective kinase inhibitors to maximize...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of highly selective kinase inhibitors to maximize efficacy while minimizing off-target effects. Cyclin-dependent kinases (CDKs), central regulators of the cell cycle, have emerged as critical targets. This guide provides a detailed comparison of two CDK inhibitors, INX-315 and dinaciclib, focusing on their selectivity and potency, supported by experimental data and methodologies.
Executive Summary
INX-315 is a next-generation, potent, and highly selective inhibitor of CDK2.[1][2][3][4][5] Its targeted action makes it a promising candidate for treating cancers characterized by aberrant CDK2 activity, such as those with Cyclin E1 (CCNE1) amplification and those that have developed resistance to CDK4/6 inhibitors.[1][4][6] In contrast, dinaciclib is a broader-spectrum CDK inhibitor, demonstrating potent activity against CDK1, CDK2, CDK5, and CDK9.[7][8][9][10][11][12] This multi-targeted approach can lead to both cell cycle arrest and transcriptional suppression but may also be associated with a different safety profile. This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Potency and Selectivity
The following tables summarize the inhibitory activity of INX-315 and dinaciclib against various cyclin-dependent kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.
Table 1: Inhibitory Activity (IC50, nM) of INX-315 and Dinaciclib Against Key CDKs
This data highlights the high selectivity of INX-315 for cancer cells over normal cells, a desirable characteristic for minimizing toxicity.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, the primary target of INX-315. Dinaciclib's broader targets are also indicated.
Caption: Simplified cell cycle pathway showing inhibition points of INX-315 and dinaciclib.
Experimental Workflow
The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor using a biochemical assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental conditions. Below are detailed methodologies for key assays used to characterize INX-315 and dinaciclib.
Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase in a cell-free system.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate).[8]
Substrate (e.g., a biotinylated peptide derived from Histone H1).
ATP (often [γ-³³P]ATP for radiometric detection or used in conjunction with ADP-Glo™ for luminescent detection).
Test inhibitors (INX-315, dinaciclib) serially diluted in DMSO.
96- or 384-well assay plates.
Scintillation counter or luminometer.
Procedure:
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
Add the diluted inhibitors to the assay plate.
Add the kinase/cyclin complex and substrate solution to each well.
Initiate the reaction by adding ATP.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop the reaction (e.g., by adding EDTA).
Detect the signal. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescent assays like ADP-Glo™, a reagent is added to convert the ADP generated into a light signal.[3]
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Target Engagement (NanoBRET™ Assay)
This cell-based assay measures the ability of a compound to bind to its target kinase within living cells.
Objective: To determine the apparent cellular affinity (IC50) of an inhibitor for its target kinase in a physiological context.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the energy acceptor). An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[5][14]
Procedure:
Transfect HEK293 cells with vectors expressing the NanoLuc®-CDK2 fusion protein and its partner, Cyclin E1.[5][7]
Seed the transfected cells into 384-well plates.
Pre-treat the cells with the NanoBRET™ Tracer K-10.[7]
Add serial dilutions of the test inhibitor (e.g., INX-315) to the wells and incubate for a set period (e.g., 1 hour).
Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture and is used to determine the anti-proliferative effect of a compound.
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% over a defined period.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[15][16]
Procedure:
Seed cancer cell lines (e.g., OVCAR3, MKN1) or normal cell lines (e.g., Hs68) into 96-well plates and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test inhibitor.
Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell doublings.[17]
Add the CellTiter-Glo® reagent directly to the wells. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
Measure the luminescent signal using a plate reader.
Normalize the data to untreated control wells and plot cell viability against inhibitor concentration to calculate the IC50.
Conclusion
The data presented clearly delineates the distinct profiles of INX-315 and dinaciclib. INX-315 is a highly potent and selective CDK2 inhibitor, with significantly less activity against other CDKs and a wider therapeutic window between cancer and normal cells.[1][4][6] This specificity suggests its potential for a more targeted therapeutic effect in cancers driven by CDK2 dysregulation. Dinaciclib, while also a potent inhibitor of CDK2, exhibits broad activity against other key CDKs involved in both cell cycle progression and transcription.[7][8][10] This multi-targeting may offer a different spectrum of anti-cancer activity but also necessitates careful consideration of its broader cellular effects. The choice between a highly selective inhibitor like INX-315 and a multi-targeted agent like dinaciclib will ultimately depend on the specific cancer biology and the desired therapeutic strategy.
Comparative analysis of INX-315 in different cancer types
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), across diff...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), across different cancer types. It is intended to offer an objective overview of its performance, supported by available preclinical and clinical data, to aid in research and development efforts.
Abstract
INX-315 is an orally bioavailable small molecule inhibitor of CDK2, a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver of tumorigenesis and resistance to therapies such as CDK4/6 inhibitors.[2][3] INX-315 is being developed to address this vulnerability in various solid tumors, particularly in CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified cancers, including ovarian, gastric, and uterine cancers.[2][3][4] Preclinical and early clinical data suggest that INX-315 can induce cell cycle arrest and demonstrates anti-tumor activity in these settings.[4][5][6]
Mechanism of Action
INX-315 selectively targets and inhibits the kinase activity of CDK2.[1] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA replication. By inhibiting CDK2, INX-315 prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[7][8][9]
Caption: Simplified CDK2 signaling pathway and the mechanism of action of INX-315.
Preclinical Performance of INX-315
In Vitro Potency and Selectivity
INX-315 has demonstrated high potency and selectivity for CDK2 in biochemical and cellular assays.
Clinical Evaluation of INX-315: The INX-315-01 Study
INX-315 is currently being evaluated in a Phase 1/2, open-label clinical trial (NCT05735080), designated INX-315-01.[2][4][12] This study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 as a monotherapy and in combination with other agents in patients with advanced or metastatic cancers.[12]
Study Design
Caption: High-level overview of the INX-315-01 clinical trial design.
Interim Clinical Data (as of December 2024)
Interim results from the dose-escalation portion (Part A) of the INX-315-01 study have been reported.[4]
Patient Demographics and Tumor Types:
Characteristic
Value
Number of Patients (Safety)
31
Number of Patients (Efficacy)
30
Median Age (years)
60 (range: 29-78)
Female
74%
Tumor Types
ER+/HER2- Breast Cancer
10
High-Grade Serous Ovarian Cancer (HGSOC)
10
Other Solid Tumors
11
Median Prior Lines of Therapy
4 (range: 1-9)
Preliminary Efficacy:
Cancer Type
Objective Response Rate (ORR)
Stable Disease (SD)
All Evaluable Patients
10% (3 patients with Partial Response)
63% (19 patients)
ER+/HER2- Breast Cancer
10% (1 patient with Partial Response)
50% (5 patients)
CCNE1-amplified HGSOC
20% (2 patients with Partial Response)
80% (8 patients)
Safety and Tolerability:
INX-315 monotherapy was generally well-tolerated in heavily pretreated patients.[4] There was one reported dose-limiting toxicity and no treatment discontinuations due to adverse events.[4]
Experimental Protocols
In Vitro Cell Proliferation Assay
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a specified period (e.g., 6 days).
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Rb Phosphorylation
Cell Lysis: Cells treated with INX-315 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Rb (e.g., at Ser807/811) and total Rb, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
Drug Administration: INX-315 is administered orally at various doses and schedules (e.g., once or twice daily). The vehicle is administered to the control group.
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
INX-315 is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical activity in cancer models characterized by CDK2 dependency, such as CCNE1 amplification and resistance to CDK4/6 inhibitors. Early clinical data from the INX-315-01 trial are encouraging, showing anti-tumor activity and a manageable safety profile in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of INX-315 in various cancer types. The ongoing dose expansion and combination therapy cohorts of the INX-315-01 study will provide more definitive data on its efficacy and role in the treatment of advanced cancers.
INX-315 Preclinical Findings: A Comparative Analysis of a Novel CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the preclinical performance of INX-315, a novel and selective cyclin-dependent kinase 2 (CDK2) inhibitor, wit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of INX-315, a novel and selective cyclin-dependent kinase 2 (CDK2) inhibitor, with alternative therapeutic strategies. The information is supported by experimental data from published preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
INX-315 is an orally active, potent, and selective inhibitor of CDK2 with significant preclinical activity in cancer models characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3][4] Preclinical data demonstrate that INX-315 induces cell cycle arrest, cellular senescence, and tumor growth inhibition in these settings.[1][2][3][4] This guide will delve into the quantitative data from these studies, compare INX-315 to other relevant CDK inhibitors, and provide detailed experimental methodologies.
Data Presentation
Table 1: In Vitro Kinase Selectivity of INX-315
This table summarizes the half-maximal inhibitory concentration (IC50) of INX-315 against a panel of cyclin-dependent kinases, highlighting its high selectivity for CDK2.
Kinase Target
Biochemical IC50 (nM)
NanoBRET Target Engagement IC50 (nM)
Fold Selectivity vs. CDK2/Cyclin E1 (Biochemical)
Fold Selectivity vs. CDK2/Cyclin E1 (NanoBRET)
CDK2/Cyclin E1
0.6
2.3
1
1
CDK2/Cyclin A
2.4
71.3
4
31
CDK1/Cyclin B
30
374
50
163
CDK4/Cyclin D1
133
ND
222
ND
CDK6/Cyclin D3
338
ND
563
ND
CDK9/Cyclin T1
73
2950
122
1283
ND: Not Determined. Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and an Incyclix Bio presentation.[5]
Table 2: Comparative In Vitro Efficacy of INX-315 and Palbociclib in Cancer Cell Lines
This table compares the anti-proliferative activity (IC50) of INX-315 and the CDK4/6 inhibitor palbociclib in various cancer cell lines, including those with and without CCNE1 amplification.
Cell Line
Cancer Type
CCNE1 Status
INX-315 IC50 (nM)
Palbociclib IC50 (nM)
OVCAR3
Ovarian
Amplified
18
>10,000
OVCAR4
Ovarian
Amplified
35
>10,000
OVCAR8
Ovarian
Not Amplified
1,200
>10,000
MKN1
Gastric
Amplified
25
>10,000
Hs68
Normal Fibroblast
Not Applicable
1,430
26
Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and a presentation by Incyclix Bio LLC.[5][6]
Table 3: In Vivo Antitumor Efficacy of INX-315 in Xenograft Models
This table summarizes the in vivo efficacy of INX-315 as a single agent in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of cancer with CCNE1 amplification.
Xenograft Model
Cancer Type
Treatment
Duration (days)
Outcome
OVCAR3 (CDX)
Ovarian
200 mg/kg QD
42
89% Tumor Growth Inhibition (TGI)
OV5398 (PDX)
Ovarian
100 mg/kg BID
56
Tumor Regression
GA0103 (PDX)
Gastric
100 mg/kg BID
56
Tumor Stasis
GA0114 (PDX)
Gastric
100 mg/kg BID
35
95% Tumor Growth Inhibition (TGI)
QD: once daily; BID: twice daily. Data sourced from an Incyclix Bio presentation.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of INX-315, as described in the primary literature.
In Vitro Kinase Assays: The potency and selectivity of INX-315 were determined using biochemical kinase assays (Nanosyn) and live-cell target engagement assays (NanoBRET).[5][7] For biochemical assays, the ability of INX-315 to inhibit the phosphorylation of a substrate by a panel of purified CDK/cyclin complexes was measured. NanoBRET assays were used to quantify the interaction of INX-315 with its target kinases in living cells.
Cell Proliferation Assays: The anti-proliferative effects of INX-315 were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6] Cancer cell lines were treated with a dose range of INX-315 or a comparator drug (e.g., palbociclib) for 6 days, after which cell viability was measured to determine the IC50 values.[6]
Cell Cycle Analysis: To determine the effect of INX-315 on cell cycle progression, cancer cells were treated with the compound for 24 hours.[5][6] The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry after staining with a DNA-intercalating dye.[5]
Western Blotting: The impact of INX-315 on downstream signaling pathways was evaluated by Western blotting.[6] Protein lysates from treated cells or tumor tissues were probed with antibodies against total and phosphorylated forms of key proteins, such as the Retinoblastoma protein (Rb), to assess the inhibition of CDK2 activity.[6]
Xenograft Models: The in vivo antitumor activity of INX-315 was evaluated in immunodeficient mice bearing either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1][2] Tumor-bearing mice were treated orally with INX-315 or a vehicle control, and tumor growth was monitored over time.[5] Efficacy was determined by measuring tumor growth inhibition or regression.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The G1-S cell cycle transition pathway and the inhibitory action of INX-315 on CDK2.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of INX-315.
INX-315: A new frontier in overcoming resistance in cancer therapy
A comprehensive guide to the synergistic potential of the selective CDK2 inhibitor, INX-315, in combination with other anti-cancer agents. This document provides an objective comparison of INX-315's performance, both as...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide to the synergistic potential of the selective CDK2 inhibitor, INX-315, in combination with other anti-cancer agents. This document provides an objective comparison of INX-315's performance, both as a monotherapy and in combination, supported by preclinical experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cell cycle inhibitors in oncology.
Introduction
INX-315 is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin E-CDK2 axis has been identified as a critical driver of proliferation in various tumor types. Notably, aberrant CDK2 activity is a known mechanism of resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer.[3] INX-315 is being developed by Incyclix Bio and is currently under investigation in a Phase 1/2 clinical trial (INX-315-01; NCT05735080) for the treatment of advanced cancers, including those resistant to CDK4/6 inhibitors and tumors with CCNE1 amplification.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant/refractory ovarian cancer.[6][7]
This guide focuses on the preclinical evidence demonstrating the synergistic effects of INX-315 with other anti-cancer agents, particularly CDK4/6 inhibitors and the selective estrogen receptor degrader (SERD) fulvestrant.
Mechanism of Action and Signaling Pathway
INX-315 selectively inhibits CDK2, leading to the induction of G1 phase cell cycle arrest and senescence in cancer cells.[1][2][8] By blocking the activity of the Cyclin E/CDK2 complex, INX-315 prevents the phosphorylation of key substrates required for the G1 to S phase transition, including the retinoblastoma protein (Rb). This ultimately inhibits DNA replication and cell division. In the context of resistance to CDK4/6 inhibitors, where CDK2 activity is often upregulated, INX-315 can restore cell cycle control.
Figure 1: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
Preclinical Synergy of INX-315 with CDK4/6 Inhibitors
Preclinical studies have demonstrated that INX-315 acts synergistically with CDK4/6 inhibitors to overcome acquired resistance in breast cancer models.
In Vitro Studies
Restoration of Sensitivity to CDK4/6 Inhibition:
In breast cancer cell lines that have developed resistance to the CDK4/6 inhibitor palbociclib, the addition of INX-315 has been shown to re-sensitize the cells to treatment. A notable example is the MCF7 cell line, where resistance to palbociclib is characterized by a high IC50 value. The combination of INX-315 with palbociclib dramatically reduces the IC50 of palbociclib, indicating a potent synergistic interaction.[8]
Cell Line
Treatment
IC50 (Palbociclib)
MCF7 (Palbociclib-Resistant)
Palbociclib alone
> 10 µM
MCF7 (Palbociclib-Resistant)
Palbociclib + INX-315
113 nM
Table 1: INX-315 re-sensitizes palbociclib-resistant MCF7 cells to palbociclib, as indicated by the reduction in the half-maximal inhibitory concentration (IC50). Data sourced from Incyclix Bio preclinical poster.[8]
Enhanced Cell Cycle Arrest:
The combination of INX-315 and a CDK4/6 inhibitor leads to a more profound and sustained cell cycle arrest in the G1 phase compared to either agent alone. This is accompanied by a significant reduction in the phosphorylation of the retinoblastoma protein (pRb), a key substrate of both CDK4/6 and CDK2.[8]
Long-term Growth Inhibition:
Long-term colony formation assays in HR+ breast cancer cell lines have shown that while single-agent CDK4/6 inhibitors can slow cell growth, resistance eventually emerges. In contrast, the combination of a CDK4/6 inhibitor with INX-315 resulted in no observable cell growth after eight weeks of treatment, suggesting that the combination can prevent or significantly delay the development of resistance.[8]
In Vivo Studies
In xenograft models of CDK4/6 inhibitor-resistant breast cancer, the combination of INX-315 and a CDK4/6 inhibitor resulted in significantly greater tumor growth inhibition compared to either monotherapy.[9]
Animal Model
Treatment
Tumor Growth Inhibition (TGI)
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors
Abemaciclib alone
Slowed tumor growth
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors
INX-315 alone
Slowed tumor growth
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors
Abemaciclib + INX-315
Significant reduction in tumor growth
Table 2: In vivo efficacy of INX-315 in combination with abemaciclib in a CDK4/6 inhibitor-resistant breast cancer model.[9]
Clinical Development of INX-315 Combination Therapies
The promising preclinical data has led to the investigation of INX-315 in combination with other anti-cancer agents in the Phase 1/2 clinical trial, INX-315-01.
Trial Identifier
Phase
Combination Agents
Target Population
INX-315-01 (NCT05735080)
1/2
Fulvestrant
HR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor
INX-315-01 (NCT05735080)
1/2
Abemaciclib + Fulvestrant
HR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor
Table 3: Overview of the combination therapy arms in the INX-315-01 clinical trial.[4][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Workflow
Figure 2: General workflow for in vitro synergy studies of INX-315.
Cell Culture and Reagents:
CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7, T47D) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. INX-315, palbociclib, and abemaciclib were dissolved in DMSO to create stock solutions.
Cell Viability Assays:
Cells were seeded in 96-well plates and treated with a dose range of INX-315, a CDK4/6 inhibitor, or the combination of both. Cell viability was assessed after a 6-day incubation period using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels. IC50 values were calculated from the dose-response curves.[8]
Western Blotting:
Cells were treated with the indicated compounds for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated Rb (pRb), total Rb, and Cyclin A2, followed by incubation with secondary antibodies. Protein bands were visualized using chemiluminescence.
Cell Cycle Analysis:
Cells were treated with the indicated compounds for 24 hours. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8]
Colony Formation Assay:
Cells were seeded at a low density in 6-well plates and treated with INX-315, a CDK4/6 inhibitor, or the combination. The media and drugs were refreshed periodically. After several weeks, the cells were fixed and stained with crystal violet to visualize the colonies.
In Vivo Experimental Workflow
Figure 3: General workflow for in vivo xenograft studies.
Animal Models:
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) were used for xenograft studies. CDK4/6 inhibitor-resistant breast cancer cells or patient-derived xenograft (PDX) models were implanted subcutaneously.[2][4]
Drug Administration and Monitoring:
Once tumors reached a predetermined size (e.g., 100-150 mm³), mice were randomized into treatment groups. INX-315 and the CDK4/6 inhibitors were administered orally according to the specified dosing schedule (e.g., once or twice daily). Tumor volume and mouse body weight were measured regularly throughout the study.[2][6]
Endpoint Analysis:
At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor tissue was also collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
The preclinical data strongly support the synergistic activity of INX-315 with CDK4/6 inhibitors in overcoming acquired resistance in breast cancer models. The combination of these agents leads to a more profound and durable anti-proliferative effect than either agent alone. These promising findings have provided a strong rationale for the ongoing clinical evaluation of INX-315 in combination with standard-of-care therapies for patients with advanced cancers. The results of the INX-315-01 clinical trial are eagerly awaited to validate these preclinical findings in a clinical setting and potentially offer a new therapeutic option for patients with difficult-to-treat malignancies.
Head-to-Head Comparison: INX-315 vs. PF-07104091 - A Guide for Researchers
A detailed analysis of two leading selective CDK2 inhibitors in clinical development for oncology. This guide provides a comprehensive, data-driven comparison of INX-315 and PF-07104091, two prominent selective inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis of two leading selective CDK2 inhibitors in clinical development for oncology.
This guide provides a comprehensive, data-driven comparison of INX-315 and PF-07104091, two prominent selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of various cancers. Both molecules have shown promise in preclinical models, particularly in tumors with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their biochemical and cellular activities, selectivity profiles, and an overview of their ongoing clinical trials.
At a Glance: Key Quantitative Data
The following tables summarize the key preclinical data for INX-315 and PF-07104091, focusing on their potency and selectivity.
Note: Data for PF-07104091 in Table 3 are presented as Ki (nM) values.
Mechanism of Action and Signaling Pathway
Both INX-315 and PF-07104091 are orally bioavailable small molecule inhibitors that target the ATP-binding site of CDK2.[2][3] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest and subsequent apoptosis in cancer cells that are dependent on CDK2 activity for proliferation.[2][4]
Figure 1. Simplified CDK2 signaling pathway and points of inhibition.
Head-to-Head Comparison of Preclinical Data
A direct comparison published in Cancer Discovery reveals key differences in the potency and selectivity of INX-315 and PF-07104091.
Potency:
In biochemical assays, INX-315 demonstrates a 4-fold greater potency against CDK2/cyclin E1 compared to PF-07104091, with IC50 values of 0.6 nM and 2.4 nM, respectively.[1][2] This difference is even more pronounced in a cellular context, as measured by the NanoBRET target engagement assay. In this assay, INX-315 had an intracellular IC50 of 2.3 nM, while PF-07104091 had an IC50 of 32 nM, indicating significantly more potent target engagement by INX-315 in live cells.[2]
Selectivity:
While both compounds are selective for CDK2, their profiles against other CDKs differ. PF-07104091 exhibits greater selectivity over CDK4 and CDK6.[1] Conversely, INX-315 is more selective against CDK1, which is a critical anti-target due to the high homology between CDK1 and CDK2 and the potential for toxicity associated with CDK1 inhibition.[1][2]
Cellular Activity:
Preclinical studies have demonstrated the anti-proliferative activity of INX-315 in a panel of cancer cell lines, particularly those with CCNE1 amplification. For instance, in CCNE1-amplified ovarian and gastric cancer cell lines, INX-315 induced a dose-dependent G1 cell cycle arrest and inhibited proliferation.[5] Furthermore, INX-315 has been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[6] While similar preclinical studies have been conducted for PF-07104091, a direct side-by-side comparison of cellular IC50 values in the same panel of cell lines is not yet publicly available.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize INX-315 and PF-07104091. For specific experimental details, it is recommended to consult the supplementary materials of the cited publications.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Figure 2. General workflow for a biochemical kinase assay.
Plate Preparation: Serial dilutions of the test compounds (INX-315 or PF-07104091) are prepared in a multi-well plate.
Reagent Addition: A reaction mixture containing the purified CDK2/cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and a buffer is added to the wells.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
Incubation: The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
Detection: After incubation, a detection reagent is added to measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining.
Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
Figure 3. General workflow for a NanoBRET™ target engagement assay.
Cell Engineering: Cells are engineered to express CDK2 as a fusion protein with NanoLuc® luciferase.
Cell Plating: The engineered cells are plated in multi-well plates.
Reagent Addition: A cell-permeable fluorescent tracer that binds to the active site of CDK2 is added to the cells, followed by the addition of the test compound.
Incubation: The cells are incubated to allow the compound to enter the cells and compete with the tracer for binding to CDK2.
Signal Detection: The NanoBRET™ signal is measured on a plate reader capable of detecting both the NanoLuc® luminescence and the tracer fluorescence. Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged CDK2.
Data Analysis: The test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.
Clinical Development Overview
Both INX-315 and PF-07104091 are currently in Phase 1/2 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
INX-315:
The clinical trial for INX-315 is registered under NCT05735080.[7] This is a first-in-human, open-label, dose-escalation and expansion study. The trial is enrolling patients with recurrent advanced or metastatic cancers, including hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on a CDK4/6 inhibitor, and CCNE1-amplified solid tumors.[8][9][10] The study is evaluating INX-315 as a monotherapy and in combination with other agents.[7]
PF-07104091 (Tegtociclib):
The clinical trial for PF-07104091 is registered under NCT04553133.[11] This is a Phase 1/2a, open-label, dose-escalation and expansion study in patients with advanced or metastatic solid tumors, including small cell lung cancer, breast cancer, and ovarian cancer.[12] The trial is assessing PF-07104091 as a single agent and in combination with therapies such as palbociclib and fulvestrant.[11] Preliminary results from the monotherapy dose-escalation part of the study in heavily pretreated HR+/HER2- metastatic breast cancer patients showed that the treatment was generally well-tolerated and demonstrated antitumor activity, with a disease control rate of 61.5%.[13]
Summary and Future Outlook
INX-315 and PF-07104091 are both promising selective CDK2 inhibitors with the potential to address significant unmet needs in oncology, particularly for patients with CCNE1-amplified tumors and those who have developed resistance to CDK4/6 inhibitors.
Based on the available preclinical data, INX-315 appears to be a more potent inhibitor of CDK2, both biochemically and within a cellular context, and exhibits greater selectivity against the key anti-target CDK1. PF-07104091, on the other hand, shows better selectivity over CDK4 and CDK6.
The ongoing clinical trials for both compounds will be crucial in determining their respective safety profiles and clinical efficacy. The results of these trials will ultimately define their therapeutic potential and positioning in the landscape of cancer treatment. Researchers and clinicians will be keenly watching for further data on response rates, duration of response, and patient-reported outcomes to fully understand the comparative value of these two investigational therapies.
Safeguarding Your Laboratory and Environment: Proper Disposal of INX-315
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical compounds like...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical compounds like INX-315, a potent and selective CDK2 inhibitor, is a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of INX-315, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Safety Precautions
INX-315 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE):
Before handling INX-315, ensure the following personal protective equipment is worn:
Ensure a safety shower and eye wash station are readily accessible[1].
Step-by-Step Disposal Protocol
The primary method for the proper disposal of INX-315 is through an approved waste disposal plant[1]. Under no circumstances should this chemical be discharged into sewer systems or the general environment[2].
1. Waste Collection:
Solid Waste: Collect waste INX-315 powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, suitable, and closed container for disposal[2].
Liquid Waste: For solutions of INX-315, absorb the liquid with a non-combustible, inert material (e.g., diatomite, universal binders) and place it in a designated, sealed container for chemical waste[1].
Contaminated Labware: Reusable labware that has come into contact with INX-315 should be decontaminated thoroughly. If decontamination is not possible, it should be disposed of as hazardous waste.
2. Spillage Management:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
Prevent further leakage or spillage if it is safe to do so[1].
Contain the spill using an absorbent material.
Collect the spillage and place it into a suitable container for disposal[1][2].
Clean the spill area thoroughly.
Avoid allowing the product to enter drains or water courses[1].
3. Packaging and Labeling for Disposal:
All waste containers must be clearly and accurately labeled as hazardous chemical waste, specifying the contents as "INX-315 waste."
Ensure containers are securely sealed to prevent leakage.
4. Final Disposal:
The disposal of INX-315 waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2].
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Below is a diagram illustrating the logical workflow for the proper disposal of INX-315.
Caption: Logical workflow for the proper disposal of INX-315.
First-Aid Procedures
In case of accidental exposure, immediate action is crucial.
Exposure Route
First-Aid Measures
If Swallowed
Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1][2].
Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2].
Eye Contact
Rinse with pure water for at least 15 minutes. Consult a doctor[2].
Inhalation
Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2].
By adhering to these detailed procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with INX-315.
Safeguarding Researchers: A Comprehensive Guide to Handling INX-315
For Immediate Use By Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling of INX-315, an investigational new drug. Adherence to t...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of INX-315, an investigational new drug. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to be a preferred resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling INX-315, based on its classification as a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
PPE Category
Item
Specification
Rationale
Hand Protection
Gloves
Chemical-resistant (e.g., nitrile)
To prevent skin contact with INX-315, which is potentially harmful.
Eye Protection
Safety Glasses with Side Shields or Goggles
ANSI Z87.1-rated
To protect eyes from splashes or airborne particles of INX-315.
Body Protection
Laboratory Coat
Standard
To protect skin and personal clothing from contamination.
Respiratory Protection
Not generally required
Use in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols.
To minimize inhalation of INX-315 dust or aerosols.
Operational Plan: Handling INX-315
Proper handling of INX-315 is crucial to minimize exposure and prevent contamination. The following step-by-step guidance should be followed:
Preparation :
Ensure a designated and clearly marked area for handling INX-315 is available.
Verify that a chemical spill kit is readily accessible.
Prepare all necessary equipment and reagents before handling the compound.
Donning PPE :
Put on a laboratory coat and fasten it completely.
Don safety glasses or goggles.
Wash hands thoroughly and then don chemical-resistant gloves.
Handling INX-315 :
All handling of solid INX-315 should be performed in a chemical fume hood or other ventilated enclosure to avoid dust formation.[1][2]
When weighing, use a balance with a draft shield.
For reconstitution, slowly add the solvent to the solid to minimize aerosol generation.
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
Remove the laboratory coat, folding it inward to contain any potential contamination.
Remove eye protection.
Wash hands thoroughly with soap and water.
Caption: A workflow diagram illustrating the key steps for safely handling INX-315.
Disposal Plan
The disposal of INX-315 and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation : All disposable items that have come into contact with INX-315, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Waste Disposal : The hazardous waste container must be disposed of through an approved waste disposal plant.[1] Do not dispose of INX-315 or contaminated materials in the regular trash or down the drain.[2]
Environmental Precaution : Avoid the release of INX-315 into the environment as it is very toxic to aquatic life.[1]
Experimental Protocols
INX-315 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) and has been utilized in various preclinical studies to investigate its therapeutic potential.[3][4][5] Below are methodologies for key experiments cited in the literature.
Cell Viability Assay
This assay is used to determine the concentration of INX-315 that inhibits cell growth by 50% (IC50).
Methodology:
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treatment : Treat the cells with a serial dilution of INX-315 for a specified period (e.g., 6 days).
Viability Assessment : Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
Data Analysis : Normalize the data to untreated controls and plot the results to determine the IC50 value.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels following treatment with INX-315.
Methodology:
Cell Lysis : Lyse treated and untreated cells to extract total protein.
Protein Quantification : Determine the protein concentration of each lysate.
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).
Immunoblotting : Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin A2) followed by secondary antibodies.
Detection : Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the in vivo efficacy of INX-315 in a setting that more closely mimics human tumors.
Methodology:
Tumor Implantation : Implant patient-derived tumor fragments or cells into immunocompromised mice.
Tumor Growth : Allow the tumors to grow to a specified size.
Treatment : Administer INX-315 to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).
Tumor Monitoring : Measure tumor volume regularly to assess the anti-tumor activity of INX-315.
Endpoint Analysis : At the end of the study, tumors and other tissues may be collected for further analysis (e.g., western blotting, immunohistochemistry).
Caption: A simplified diagram showing how INX-315 inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.